Scopolamine methyl nitrate
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO4.NO3/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;2-1(3)4/h3-7,12-17,20H,8-10H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQIVYOSLFLSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[N+](=O)([O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, white crystalline powder. | |
| Record name | SCOPOLAMINE METHYL NITRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/886 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
6106-46-3 | |
| Record name | SCOPOLAMINE METHYL NITRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/886 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
718.2 °F | |
| Record name | SCOPOLAMINE METHYL NITRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/886 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Scopolamine Methyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanism of action of scopolamine (B1681570) methyl nitrate (B79036), a peripherally acting muscarinic antagonist. It details the compound's receptor binding profile, downstream signaling consequences, and the experimental methodologies used for its characterization.
Executive Summary
Scopolamine methyl nitrate, also known as methscopolamine, is a quaternary ammonium (B1175870) derivative of scopolamine. Its primary mechanism of action is the competitive, non-selective antagonism of acetylcholine (B1216132) at all five subtypes of muscarinic acetylcholine receptors (M1-M5). The compound's charged nature restricts its passage across the blood-brain barrier, leading to predominantly peripheral effects. This makes it clinically useful for treating conditions requiring the blockade of peripheral muscarinic signaling, such as peptic ulcers and respiratory tract secretions, without inducing the central nervous system side effects associated with its tertiary amine parent compound, scopolamine.
Pharmacodynamics: Receptor Profile and Signaling
The core mechanism of this compound involves its high-affinity binding to muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). By occupying the acetylcholine binding site without activating the receptor, it prevents the endogenous ligand from initiating downstream signaling cascades.
Receptor Binding Affinity
This compound is a non-selective antagonist, meaning it binds with high affinity to all five mAChR subtypes. The binding affinity is typically determined through competitive radioligand binding assays, often using the radiolabeled form of the drug itself, [³H]-N-methylscopolamine ([³H]-NMS). The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.
While absolute Ki values can vary between studies depending on experimental conditions (e.g., tissue preparation, radioligand used), the general profile shows high, nanomolar-range affinity across all subtypes.
Table 1: Representative Binding Affinities (Ki) of Methylscopolamine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | G-Protein Coupling | Representative Ki (nM) | Reference |
| M1 | Gq/11 | 0.1 - 0.5 | |
| M2 | Gi/o | 0.2 - 0.8 | |
| M3 | Gq/11 | 0.1 - 0.6 | |
| M4 | Gi/o | 0.2 - 0.7 | |
| M5 | Gq/11 | 0.3 - 1.0 |
Note: Data is compiled from multiple sources and represents a typical range of reported values for N-methylscopolamine.
Antagonism of Downstream Signaling Pathways
This compound's antagonism prevents the conformational changes in the mAChR necessary to activate associated G-proteins. This effectively blocks two major signaling pathways initiated by acetylcholine.
M1, M3, and M5 receptors couple to G-proteins of the Gq/11 family. Acetylcholine binding normally activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in cellular responses like smooth muscle contraction and glandular secretion. This compound prevents this entire cascade by blocking the initial receptor activation.
Caption: Antagonism of the Gq/11 signaling pathway by this compound.
M2 and M4 receptors couple to inhibitory G-proteins (Gi/o). When activated by acetylcholine, the α-subunit of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunit can also directly open G-protein-coupled inwardly-rectifying potassium channels (GIRK), causing membrane hyperpolarization. These actions are crucial in cardiac tissue (slowing heart rate) and the central nervous system. This compound prevents both the inhibition of adenylyl cyclase and the activation of GIRK channels.
Caption: Antagonism of the Gi/o signaling pathway by this compound.
Experimental Protocols
The characterization of this compound's mechanism relies on standardized in vitro pharmacological assays.
Radioligand Competitive Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound.
Objective: To measure the ability of this compound to displace a known high-affinity radioligand from muscarinic receptors.
Methodology:
-
Preparation of Receptor Source: Membranes are prepared from cells or tissues recombinantly expressing a single subtype of human muscarinic receptor (e.g., CHO or HEK cells).
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) is incubated with the receptor-containing membranes.
-
Competition: Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays (e.g., Second Messenger Assays)
Functional assays measure the ability of an antagonist to inhibit the physiological response initiated by an agonist.
Objective: To determine the potency of this compound in blocking acetylcholine-induced cellular responses.
Methodology Example (Calcium Mobilization Assay for M3 Receptors):
-
Cell Culture: Cells expressing the M3 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a set period.
-
Agonist Stimulation: An agonist, such as acetylcholine or carbachol, is added at a fixed concentration (typically its EC80) to stimulate the M3 receptors.
-
Signal Detection: The resulting transient increase in intracellular calcium is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound is quantified, and the data are plotted to generate a dose-response curve. From this curve, an IC50 value is determined, representing the concentration of the antagonist required to inhibit 50% of the agonist's response.
Conclusion
The mechanism of action of this compound is well-defined as a competitive, non-selective antagonist of muscarinic acetylcholine receptors. Its efficacy stems from its ability to bind with high affinity to all five receptor subtypes, thereby preventing acetylcholine from activating both the Gq/11 and Gi/o signaling pathways. The quaternary ammonium structure ensures its actions are largely confined to the periphery, defining its therapeutic profile. The characterization of its binding and functional properties through robust in vitro methods, such as radioligand binding and second messenger assays, provides the quantitative foundation for its clinical application and for the development of future peripherally-selective antimuscarinic agents.
The Pharmacological Profile of Scopolamine Methyl Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scopolamine (B1681570) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of scopolamine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its positively charged nitrogen atom significantly limits its ability to cross the blood-brain barrier, leading to a pharmacological profile dominated by peripheral anticholinergic effects. This technical guide provides a comprehensive overview of the pharmacological profile of Scopolamine methyl nitrate, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to support further research and drug development efforts.
Mechanism of Action
This compound functions as a non-selective competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] It binds reversibly to these receptors, thereby inhibiting the effects of acetylcholine and other muscarinic agonists.[2] This blockade of parasympathetic stimulation results in a range of physiological effects.
Muscarinic Receptor Subtypes and Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses. Their signaling pathways are primarily determined by the type of G protein to which they couple.
-
M1, M3, and M5 Receptors: These subtypes predominantly couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels.
The following diagram illustrates the primary signaling pathways associated with muscarinic receptor subtypes.
Muscarinic Receptor Signaling Pathways
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its antagonism at muscarinic receptors in peripheral tissues.
Binding Affinity
This compound, often studied using its radiolabeled form [3H]N-methylscopolamine, exhibits high affinity for muscarinic receptors. However, its binding can show heterogeneity and may not directly correspond to the M1/M2 receptor subtypes as defined by pirenzepine.[3] Studies have shown that N-methylscopolamine binds to a subpopulation of total muscarinic receptors.[3]
| Receptor Subtype | Ligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Muscarinic (total) | [3H]N-methylscopolamine | Rat Brain | 0.26 | - | [4] |
| M1 | [3H]N-methylscopolamine | CHO cells | 0.18 | - | [5] |
| M2 | [3H]N-methylscopolamine | CHO cells | 0.215 | - | [5] |
| M3 | [3H]N-methylscopolamine | CHO cells | 0.11 | - | [5] |
| M4 | [3H]N-methylscopolamine | CHO cells | 0.12 | - | [5] |
Note: Kd values can vary depending on the experimental conditions, such as tissue preparation and buffer composition.
Potency
The potency of this compound in antagonizing muscarinic receptor-mediated effects has been demonstrated in various in vitro and in vivo models. For instance, in studies on squirrel monkeys, scopolamine was found to be about 10 times more potent than methylscopolamine on a mg/kg basis in producing behavioral effects, suggesting that while methylscopolamine is less potent, it can produce central effects at higher doses.[6]
| Parameter | Agonist | Preparation | Value | Reference |
| IC50 | Acetylcholine | Guinea pig ileum | ~1 nM | [7] |
Pharmacokinetics
The quaternary ammonium structure of this compound is the primary determinant of its pharmacokinetic properties.
Absorption, Distribution, Metabolism, and Excretion
-
Absorption: As a quaternary ammonium compound, oral absorption of this compound is poor and variable, with only about 10-25% of an oral dose being absorbed.[2]
-
Distribution: Due to its permanent positive charge and low lipid solubility, this compound does not readily cross the blood-brain barrier.[8][9] This leads to predominantly peripheral effects.
-
Metabolism and Excretion: Limited information is available specifically for the metabolism of the methyl nitrate salt. The parent compound, scopolamine, is extensively metabolized, with only a small fraction excreted unchanged in the urine.[2]
| Parameter | Route of Administration | Value | Species | Reference |
| Oral Bioavailability | Oral | 10-25% (estimated for quaternary ammonium anticholinergics) | Human | [2] |
| CNS Penetration | Systemic | Poor | Rat, Squirrel Monkey | [6][8][9] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for muscarinic receptors using [3H]N-methylscopolamine.
Radioligand Binding Assay Workflow
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [3H]N-methylscopolamine and a range of concentrations of the unlabeled test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of a known muscarinic antagonist like atropine).
-
Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Isolated Organ Bath for Smooth Muscle Contraction
This protocol outlines a method to assess the antagonistic effect of this compound on agonist-induced smooth muscle contraction.[10][11][12]
Methodology:
-
Tissue Preparation: Dissect a smooth muscle-containing tissue (e.g., guinea pig ileum, rat bladder) and cut it into strips or rings.
-
Mounting: Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2). Attach one end of the tissue to a fixed point and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Agonist-Induced Contraction: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and incubate with a specific concentration of this compound for a defined period.
-
Repeat Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for the muscarinic agonist.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The pA2 value can be calculated to quantify the antagonist's potency.
Isolated Organ Bath Experimental Workflow
Conclusion
This compound is a peripherally acting, non-selective muscarinic antagonist. Its quaternary ammonium structure restricts its entry into the central nervous system, making it a valuable tool for studying the peripheral effects of muscarinic receptor blockade and for therapeutic applications where central side effects are undesirable. The data and protocols presented in this guide provide a foundation for further investigation into the pharmacological properties and potential applications of this compound. Future research should focus on obtaining more precise binding affinities for all five human muscarinic receptor subtypes and detailed pharmacokinetic studies of the methyl nitrate salt to further refine its pharmacological profile.
References
- 1. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems | PLOS One [journals.plos.org]
- 2. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic cholinergic receptor subtypes in the rat brain. I. Quantitative autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Blood-brain barrier and electromagnetic fields: effects of scopolamine methylbromide on working memory after whole-body exposure to 2.45 GHz microwaves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dmt.dk [dmt.dk]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
Scopolamine Methyl Nitrate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scopolamine (B1681570) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of scopolamine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, leading to a pharmacological profile dominated by peripheral effects. This technical guide provides an in-depth overview of scopolamine methyl nitrate's mechanism of action, receptor binding affinity, pharmacokinetic properties, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of muscarinic receptor antagonists.
Introduction
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Five subtypes of muscarinic receptors have been identified (M1-M5), each with distinct tissue distribution and signaling pathways, making them attractive therapeutic targets for a range of diseases.[1][2] this compound, also known as methscopolamine, acts as a non-selective antagonist at these receptors.[2] Unlike its tertiary amine parent compound, scopolamine, the quaternary structure of this compound results in poor penetration of the central nervous system (CNS), thereby minimizing central anticholinergic side effects.[3][4] This property makes it a valuable pharmacological tool for studying peripheral muscarinic receptor function and a therapeutic agent for conditions requiring the blockade of peripheral muscarinic effects.
Mechanism of Action
This compound functions as a competitive antagonist at all five muscarinic receptor subtypes.[2] It binds to the orthosteric site of the receptor, the same site as the endogenous agonist acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating downstream signaling cascades. This competitive antagonism can be overcome by increasing the concentration of the agonist.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors couple to different G-proteins to elicit their physiological effects.[2] this compound blocks these signaling pathways by preventing the initial receptor activation.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Figure 1: Signaling pathways of muscarinic receptor subtypes blocked by this compound.
Quantitative Data
The binding affinity of this compound for the five human muscarinic receptor subtypes is summarized in the table below. The affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| This compound | 9.2 | 9.2 | 9.3 | 9.1 | 9.2 |
| Data compiled from radioligand binding assays.[2] |
As the data indicates, this compound is a potent, non-selective muscarinic receptor antagonist, exhibiting high affinity for all five receptor subtypes.[2]
Pharmacokinetic Properties
The quaternary ammonium structure of this compound significantly influences its pharmacokinetic profile, particularly its absorption and distribution.
| Parameter | Value | Species | Comments |
| Oral Bioavailability | 10-25% | Human | Poor and unreliable absorption due to its quaternary ammonium structure. |
| Elimination Half-life | 3-4 hours | Human | |
| Blood-Brain Barrier Penetration | Poor | Human/Animal | The permanent positive charge limits its ability to cross the blood-brain barrier.[3][4] |
| Metabolism | - | - | Limited information is available on the metabolic fate of methscopolamine. |
| Excretion | - | - | Believed to be excreted primarily in the urine as unchanged drug and metabolites, and in the feces as unabsorbed drug. |
Note: Comprehensive pharmacokinetic data for this compound is limited. The provided information is based on available data and general characteristics of quaternary ammonium anticholinergic agents.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as a muscarinic receptor antagonist.
Radioligand Binding Assay
This assay determines the binding affinity of this compound to muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of this compound for each muscarinic receptor subtype.
Materials:
-
Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[2]
-
Radiolabeled ligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., 1 µM atropine).
-
96-well filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of this compound.
-
Total and Non-specific Binding: Include wells for total binding (membranes + [³H]-NMS) and non-specific binding (membranes + [³H]-NMS + excess unlabeled antagonist like atropine).
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.
Objective: To determine the potency of this compound in blocking agonist-induced G-protein activation at M2 and M4 receptors.
Materials:
-
Membrane preparations from cells expressing M2 or M4 receptors.
-
[³⁵S]-GTPγS.
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
GDP.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 30°C.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol (B1668302) at its EC80) to the wells and incubate for a further period.
-
Initiation of Reaction: Add [³⁵S]-GTPγS to initiate the binding reaction and incubate for a specific time (e.g., 60 minutes) at 30°C.
-
Termination and Harvesting: Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer.
-
Scintillation Counting: Measure the amount of bound [³⁵S]-GTPγS using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]-GTPγS binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of M1, M3, and M5 receptor activation.
Objective: To determine the potency of this compound in blocking agonist-induced calcium release via M1, M3, and M5 receptors.
Materials:
-
Cells stably expressing M1, M3, or M5 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., acetylcholine).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a specific period (e.g., 15-30 minutes) at room temperature.
-
Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Agonist Injection and Reading: Inject a fixed concentration of the muscarinic agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Measure the peak fluorescence response or the area under the curve for each well.
-
Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a muscarinic receptor antagonist like this compound.
Figure 2: Experimental workflow for characterizing a muscarinic receptor antagonist.
Conclusion
This compound is a potent, non-selective muscarinic receptor antagonist with a distinct pharmacokinetic profile characterized by poor CNS penetration. This makes it an invaluable tool for isolating and studying peripheral muscarinic receptor functions in preclinical research. Its clinical utility lies in its ability to mitigate peripheral cholinergic overstimulation with a reduced risk of central side effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and other muscarinic receptor antagonists. Further research into the specific metabolic pathways and a more detailed pharmacokinetic profile in humans would be beneficial for optimizing its therapeutic applications.
References
A Technical Guide to Scopolamine Methyl Nitrate for Acetylcholine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine (B1681570) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of scopolamine, serves as a potent and valuable tool in the study of acetylcholine (B1216132) receptors. As a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), it plays a crucial role in elucidating the physiological and pathological roles of these receptors throughout the body.[1][2] Its positive charge restricts its ability to cross the blood-brain barrier, making it particularly useful for investigating peripheral muscarinic receptor functions without the confounding central nervous system effects associated with its tertiary amine parent compound, scopolamine.[3] This in-depth technical guide provides a comprehensive overview of scopolamine methyl nitrate's mechanism of action, quantitative binding data, detailed experimental protocols, and the signaling pathways it modulates, intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their studies.
Mechanism of Action
This compound functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[4] It competes with the endogenous neurotransmitter, acetylcholine (ACh), and other muscarinic agonists for the same binding site on the receptor.[5] By binding to the receptor without activating it, this compound prevents the conformational changes necessary for signal transduction. This blockade inhibits the downstream signaling cascades typically initiated by agonist binding.
The five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of ion channels.[8][9] this compound, by blocking these initial activation steps, allows researchers to probe the specific functions of these pathways in various tissues and disease models.
Quantitative Data: Binding Affinities of this compound and Related Compounds
The affinity of this compound and its parent compound, scopolamine, for different muscarinic receptor subtypes is a critical parameter in experimental design. The following table summarizes key binding affinity (Ki) and inhibitory concentration (IC50) values from various studies. These values are essential for determining appropriate ligand concentrations in binding assays and functional studies.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Tissue/Cell Line | Reference |
| N-[3H]Methylscopolamine | M1 | 0.6 (Kd) | Cultured rat neostriatal neurons | [10] | |
| N-[3H]Methylscopolamine | M2/M3 | 0.128 (Kd) | Cerebellar granule cells | [3] | |
| Scopolamine HBr | Muscarinic (non-selective) | 55.3 | [11] | ||
| Pirenzepine | M1 | 62 | Cultured rat neostriatal neurons | [10] | |
| AF-DX 116 | M1 | 758 | Cultured rat neostriatal neurons | [10] | |
| 4-DAMP | M3 | [12] | |||
| Methoctramine | M2 | 31 (High affinity) | Cerebellar granule cells | [3] | |
| Methoctramine | M3 | 2,620 (Low affinity) | Cerebellar granule cells | [3] |
Experimental Protocols
Radioligand Binding Assay with [3H]-N-Methylscopolamine
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
Materials:
-
[3H]-N-Methylscopolamine (specific activity ~70-90 Ci/mmol)
-
Cell membranes or tissue homogenates expressing muscarinic receptors
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled this compound or atropine (B194438) (for non-specific binding)
-
Test compounds
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge at 1,000 x g to remove nuclei and large debris. Centrifuge the supernatant at 20,000 x g to pellet the membranes. Wash the pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM unlabeled scopolamine/atropine (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]-NMS at a concentration near its Kd (e.g., 0.3 nM).
-
100 µL of membrane preparation (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-NMS and Kd is its dissociation constant.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. M1 and M3 muscarinic receptor subtypes in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Scopolamine Methyl Nitrate for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of scopolamine (B1681570) methyl nitrate (B79036), a quaternary ammonium (B1175870) compound derived from scopolamine. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development. This document details the synthesis, chemical properties, and analytical methodologies related to scopolamine methyl nitrate, with a focus on providing practical, actionable information for laboratory and research applications.
Introduction
This compound, also known as methscopolamine (B88490) nitrate, is a peripherally acting muscarinic antagonist. The quaternization of the tertiary amine in the parent compound, scopolamine, to a quaternary ammonium salt significantly limits its ability to cross the blood-brain barrier. This chemical modification reduces the central nervous system side effects associated with scopolamine, making it a valuable compound for therapeutic applications where peripheral anticholinergic effects are desired.[1][2] Its primary mechanism of action is the competitive inhibition of acetylcholine (B1216132) at muscarinic receptors in the parasympathetic nervous system.[2]
This guide will cover the synthesis of this compound from its precursor, scopolamine, providing a detailed experimental protocol. It will also present its key chemical and physical properties in a structured format, detail analytical methods for purity and impurity profiling, and illustrate the relevant biological signaling pathway.
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of the tertiary amine of scopolamine. While direct methylation with methyl nitrate is a theoretical possibility, a more common and well-documented approach involves a two-step process: initial quaternization with a methyl halide (e.g., methyl bromide) followed by an ion exchange reaction to introduce the nitrate anion.[3][4]
Synthesis Workflow
The overall workflow for the synthesis of this compound from scopolamine hydrobromide trihydrate is depicted below. This process involves the liberation of the scopolamine free base, followed by quaternization and subsequent anion exchange.
References
An In-depth Technical Guide to the Anticholinergic Properties of Scopolamine Methyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scopolamine (B1681570) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of scopolamine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its positively charged nitrogen atom restricts its passage across the blood-brain barrier, leading to a predominantly peripheral anticholinergic profile. This technical guide provides a comprehensive overview of the anticholinergic properties of scopolamine methyl nitrate, focusing on its receptor binding affinities, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its anticholinergic effects by competitively blocking the binding of the neurotransmitter acetylcholine to its receptors at parasympathetic neuroeffector junctions. This antagonism is not uniform across all muscarinic receptor subtypes (M1-M5), and understanding its binding affinity profile is crucial for predicting its pharmacological effects. By inhibiting acetylcholine-mediated signaling, this compound effectively reduces parasympathetic tone, leading to effects such as decreased salivation and gastrointestinal motility.[1][2][3][4]
Quantitative Receptor Binding Affinity
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the compound required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity.
| Receptor Subtype | Ki (nM) | pKi |
| M1 | 0.20 | 9.70 |
| M2 | 0.18 | 9.74 |
| M3 | 0.22 | 9.66 |
| M4 | 0.16 | 9.80 |
| M5 | 0.19 | 9.72 |
| Note: The pKi is the negative logarithm of the Ki value. Data presented are approximate and can vary based on experimental conditions. |
As the data indicates, this compound is a potent, non-selective muscarinic receptor antagonist, demonstrating high affinity across all five receptor subtypes.[1]
Signaling Pathway Modulation
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions through distinct signaling cascades.[5][6] this compound, as an antagonist, blocks the initiation of these pathways by acetylcholine. The primary pathways affected are the Gq/11 and Gi/o pathways.
Antagonism of the Gq/11 Pathway (M1, M3, M5 Receptors)
The M1, M3, and M5 muscarinic receptor subtypes primarily couple to G proteins of the Gq/11 family.[1][5][7] Activation of this pathway by acetylcholine leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7][8] this compound blocks the initial receptor activation, thereby inhibiting this entire cascade.
Antagonism of the Gi/o Pathway (M2, M4 Receptors)
The M2 and M4 muscarinic receptor subtypes couple to inhibitory G proteins of the Gi/o family.[9] When activated by acetylcholine, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). The βγ-subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. This compound's blockade of M2 and M4 receptors prevents these inhibitory effects.
Experimental Protocols
The anticholinergic properties of this compound are characterized using a variety of in vitro assays. These include binding assays to determine receptor affinity and functional assays to measure the antagonist's effect on receptor-mediated cellular responses.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine), from which the Ki value is calculated.
Methodology:
-
Receptor Preparation: Membranes are prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[1]
-
Incubation: The receptor membranes are incubated in a buffer solution with a fixed concentration of the radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand is washed away.[1]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.[1]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Functional Assays
Functional assays are essential to confirm that receptor binding translates into a biological effect.
This assay measures the activation of G proteins, which is an early event in GPCR signaling.[10][11] Antagonists are assessed by their ability to inhibit agonist-stimulated G protein activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes containing the muscarinic receptor subtype of interest.
-
Incubation: Incubate membranes with a fixed concentration of an agonist (e.g., acetylcholine), varying concentrations of this compound, and the non-hydrolyzable GTP analog, [35S]GTPγS.[10][12]
-
Reaction Termination: The binding reaction is stopped, and bound [35S]GTPγS is separated from the free form via filtration.
-
Quantification: Radioactivity is measured via scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in [35S]GTPγS binding is quantified to determine its potency as an antagonist.
This assay is specific for Gq/11-coupled receptors (M1, M3, M5) and measures changes in intracellular calcium concentration.[13][14]
Methodology:
-
Cell Culture: Use whole cells expressing the target receptor (M1, M3, or M5).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15][16] The dye's fluorescence increases upon binding to calcium.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of an agonist (e.g., carbachol) to induce calcium release.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).[13][15]
-
Data Analysis: Quantify the inhibition of the agonist-induced calcium response by this compound to determine its potency (IC50).[1]
Conclusion
This compound is a potent, non-selective muscarinic antagonist with high affinity for all five receptor subtypes. Its anticholinergic activity stems from the competitive blockade of acetylcholine binding, thereby inhibiting both Gq/11 and Gi/o-mediated signaling pathways. The characterization of its binding and functional properties relies on a suite of well-established in vitro assays, including radioligand binding, GTPγS binding, and calcium mobilization studies. This comprehensive understanding of its pharmacological profile is essential for its application in both research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 16. agilent.com [agilent.com]
The Genesis of a Quaternary Anticholinergic: An In-depth Technical Guide on the Initial Discovery and History of Scopolamine Methyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Scopolamine (B1681570) methyl nitrate (B79036), also known as methscopolamine (B88490) nitrate, is a peripherally acting muscarinic antagonist that emerged as a significant therapeutic agent in the mid-20th century, primarily for the management of peptic ulcers and other gastrointestinal disorders characterized by hypermotility and hypersecretion. As a quaternary ammonium (B1175870) derivative of scopolamine, its discovery was a pivotal step in the development of anticholinergic drugs with reduced central nervous system (CNS) side effects. This technical guide provides a comprehensive overview of the initial discovery, synthesis, and historical development of scopolamine methyl nitrate, with a focus on its early pharmacological evaluation. It includes detailed experimental protocols from foundational studies, quantitative data from early investigations, and visualizations of its mechanism of action.
Initial Discovery and Synthesis
The development of this compound is rooted in the broader history of modifying natural alkaloids to enhance their therapeutic properties. While scopolamine, a tertiary amine, was isolated in 1880, its clinical utility was often hampered by CNS effects such as drowsiness and confusion. The quaternization of scopolamine to form its methyl derivative was a strategic chemical modification aimed at limiting its passage across the blood-brain barrier, thereby confining its anticholinergic activity primarily to the periphery.
Methscopolamine was patented in 1902 and was approved for medical use in the United States by 1947, with its first approval dating to April 1953 for the treatment of peptic ulcers.[1][2] Hyoscine methonitrate (this compound) was introduced in 1947 for use as a gastrointestinal antispasmodic.
Synthesis Protocol
The initial synthesis of this compound involves a two-step process starting from scopolamine hydrobromide.
Step 1: Quaternization of Scopolamine with Methyl Bromide
-
Scopolamine base is first liberated from its hydrobromide salt.
-
The free base is then reacted with methyl bromide in a pressure flask at room temperature for an extended period (e.g., 96 hours).
-
The resulting white solid, N-methylscopolammonium bromide (methscopolamine bromide), is washed with dry ether to remove any unreacted starting materials.
Step 2: Anion Exchange to Form the Nitrate Salt
-
The synthesized N-methylscopolammonium bromide is dissolved in water.
-
An equivalent amount of silver nitrate (AgNO3) solution is added to the solution.
-
This results in the precipitation of silver bromide (AgBr), which is subsequently removed by filtration.
-
The filtrate, containing the desired N-methylscopolammonium nitrate, is then evaporated to dryness to yield the final product.
Early Pharmacological and Clinical Investigations
The primary therapeutic indication for the initial clinical use of this compound was the management of peptic ulcer disease.[3] Its efficacy was attributed to its ability to reduce gastric acid secretion and gastrointestinal motility.[4][5]
Key Early Clinical Study (1955)
A notable early study published in the Journal of the American Medical Association in 1955 investigated the effect of orally administered methscopolamine bromide on gastric secretion in patients with duodenal ulcers.[6]
Experimental Protocol: Measurement of Gastric Secretion [6]
-
Patient Population: Patients with diagnosed duodenal ulcers.
-
Procedure:
-
Overnight fasting of the subjects.
-
Placement of a gastric tube for the collection of gastric contents.
-
Collection of a basal gastric secretion sample for a specified period.
-
Oral administration of a single dose of methscopolamine bromide.
-
Continuous collection of gastric secretions at timed intervals post-administration.
-
-
Analysis: The collected gastric juice was analyzed for volume and total acid content.
This study demonstrated that oral administration of methscopolamine bromide led to a significant reduction in both the volume and acidity of gastric secretions in duodenal ulcer patients.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). By blocking the binding of the endogenous neurotransmitter acetylcholine, it inhibits parasympathetic nerve stimulation of smooth muscle and glandular tissues.
There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G protein signaling pathways. The peripheral effects of this compound are primarily mediated through the blockade of M1, M2, and M3 receptors.
-
M1 and M3 Receptor Blockade: These receptors are coupled to Gq/11 proteins. Their antagonism by this compound inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium mobilization leads to the relaxation of smooth muscle and a reduction in glandular secretions.
-
M2 Receptor Blockade: These receptors are coupled to Gi/o proteins. Their antagonism by this compound prevents the inhibition of adenylyl cyclase, leading to a less pronounced decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.
Quantitative Data from Early Studies
While early studies often reported qualitative effects, quantitative data on the antimuscarinic potency of this compound and related compounds were generated in subsequent in vitro pharmacological assays.
| Compound | Target | Assay | Potency (Relative to Atropine) |
| This compound | Muscarinic Receptors | Guinea Pig Ileum Contraction | Potency comparable to Atropine Methyl Nitrate |
| Atropine Methyl Nitrate | Muscarinic Receptors | Guinea Pig Ileum Contraction | Potency comparable to this compound |
| Scopolamine (tertiary) | Muscarinic Receptors | Guinea Pig Ileum Contraction | More potent than quaternary derivatives |
| Atropine (tertiary) | Muscarinic Receptors | Guinea Pig Ileum Contraction | More potent than quaternary derivatives |
Note: This table is a representation of findings from early comparative studies. Specific numerical values (e.g., pA2, Ki) are not consistently available in the earliest literature but relative potencies were established.
Conclusion
The initial discovery and development of this compound represent a significant advancement in autonomic pharmacology. Through chemical modification of a naturally occurring alkaloid, researchers were able to create a peripherally selective antimuscarinic agent that proved valuable in the treatment of gastrointestinal disorders. The early clinical and pharmacological studies, though lacking the quantitative rigor of modern drug development, successfully established its mechanism of action and therapeutic utility. This foundational work paved the way for the development of a wider range of quaternary ammonium anticholinergic drugs and provided valuable insights into the structure-activity relationships of muscarinic receptor antagonists.
References
- 1. Deep Scientific Insights on methscopolamine bromide's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 2. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]
- 3. What is Methscopolamine Bromide used for? [synapse.patsnap.com]
- 4. Methscopolamine Monograph for Professionals - Drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Oral use of methscopolamine (pamine) bromide in treatment of duodenal ulcer; effect on human gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Scopolamine Methyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine (B1681570) methyl nitrate (B79036), also known as methscopolamine (B88490) nitrate, is a peripherally acting muscarinic receptor antagonist. Its chemical structure includes a quaternary ammonium (B1175870) group, which limits its ability to cross the blood-brain barrier. This property makes it an invaluable tool in neuroscience and pharmacology research to differentiate between central and peripheral cholinergic effects. In in vivo studies, it is frequently used to investigate the role of the peripheral cholinergic system in various physiological processes without the confounding central effects seen with scopolamine hydrobromide. These application notes provide detailed protocols for in vivo experiments using scopolamine methyl nitrate, along with relevant quantitative data and signaling pathway information.
Signaling Pathway of Muscarinic M2 Receptor
This compound is a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors. The M2 subtype is prominently expressed in the heart and presynaptically on neurons. The following diagram illustrates the canonical signaling pathway of the M2 muscarinic receptor, which is inhibited by this compound.
Figure 1: M2 muscarinic receptor signaling pathway antagonism.
Quantitative Data from In Vivo Studies
The following table summarizes dosages and key findings from in vivo studies utilizing this compound.
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Rats | 0.15 mg/kg (4 times/day) | Not specified | Reduced ventromedial hypothalamic (VMH) obesity by 31%. | |
| Cats | Not specified | Intraperitoneal (i.p.) | Did not significantly affect predatory behavior patterns, though meat and mouse consumption was somewhat disturbed. | |
| Rats | 0.08, 0.16, or 0.32 mg/ml/kg | Not specified | Dose-dependently decreased response rates in a fixed-consecutive-number schedule. | |
| Rats | 0.125, 0.25, 0.50, or 1.0 mg/kg | Not specified | Did not disrupt visual and auditory discrimination performance, but increased the number of uncompleted trials. |
Experimental Protocols
Assessment of Gastrointestinal Motility (Charcoal Meal Test)
This protocol is designed to assess the effect of this compound on gastrointestinal transit time in rodents.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Preparation: Fast adult male Wistar rats (200-250 g) for 18-24 hours with free access to water.
-
Drug Administration:
-
Prepare a solution of this compound in the chosen vehicle.
-
Administer the desired dose of this compound (e.g., 0.1-1.0 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Charcoal Meal Administration: 30 minutes after drug administration, administer the charcoal meal (1 ml per 100 g body weight) orally using a gavage needle.
-
Observation Period: Return the animals to their cages for a predetermined period (e.g., 20-30 minutes).
-
Euthanasia and Dissection:
-
Humanely euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a laparotomy to expose the gastrointestinal tract.
-
-
Measurement:
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a clean surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
-
Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Compare the % transit between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.
-
Induction of Peripheral Muscarinic Blockade for Behavioral Studies
This protocol describes the general procedure for administering this compound to induce peripheral cholinergic blockade as a control in behavioral experiments.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for injection
Procedure:
-
Solution Preparation: Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Dosing:
-
The typical dose range for inducing peripheral muscarinic blockade in rodents is 0.1 to 1.0 mg/kg. The optimal dose should be determined in pilot studies for the specific behavioral paradigm.
-
Calculate the injection volume based on the animal's body weight and the concentration of the drug solution.
-
-
Administration:
-
Administer the this compound solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
The timing of administration relative to the behavioral test is critical and should be consistent across all animals. A common pre-treatment time is 30 minutes before the test.
-
-
Behavioral Testing: Conduct the behavioral assay (e.g., T-maze, novel object recognition, open field test) at the predetermined time after drug administration.
-
Control Group: A control group receiving an equivalent volume of the vehicle should be included in the experimental design.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo experiment involving this compound.
Figure 2: General experimental workflow for in vivo studies.
Application Notes and Protocols for Scopolamine-Induced Memory Loss Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing scopolamine (B1681570) methyl nitrate (B79036) for the induction of memory impairment in preclinical research. This model is a well-established pharmacological tool for studying the mechanisms of memory and for screening potential nootropic and anti-amnesic drug candidates.
Introduction
Scopolamine is a non-selective muscarinic receptor antagonist that interferes with cholinergic transmission, a critical component of memory formation and retrieval.[1] By blocking muscarinic acetylcholine (B1216132) receptors, scopolamine induces a transient state of cognitive deficit, particularly affecting learning acquisition and short-term memory, which mimics certain aspects of neurodegenerative diseases like Alzheimer's disease.[2][3][4] This model is widely used due to its reliability and the extensive body of literature supporting its application.
Mechanism of Action
Scopolamine-induced memory impairment is primarily attributed to the blockade of muscarinic acetylcholine receptors in the brain.[1] However, its effects extend to other neurotransmitter systems, creating a complex neurochemical cascade that results in cognitive deficits.
Key Signaling Pathways Involved:
-
Cholinergic System: As a direct antagonist, scopolamine inhibits the binding of acetylcholine to muscarinic receptors, thereby disrupting cholinergic signaling essential for synaptic plasticity and memory encoding.[2]
-
Glutamatergic System: Scopolamine indirectly affects the glutamatergic system, which is crucial for learning and memory.[5][6] This includes interactions with NMDA and AMPA receptors, key players in long-term potentiation (LTP), a cellular correlate of memory.[5]
-
Dopaminergic System: Scopolamine can increase dopamine (B1211576) release by inhibiting M2/4 muscarinic autoreceptors on dopaminergic presynaptic neurons.[5][6] Since both excessive and insufficient dopamine levels can impair memory, this dysregulation contributes to the cognitive deficits.[5][6]
-
Other Systems: The serotonergic and histaminergic systems are also implicated in the effects of scopolamine on memory, although these interactions are less well-defined.[5][6]
Below is a diagram illustrating the primary mechanism of scopolamine's action on the cholinergic synapse.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Modelling dementia: effects of scopolamine on memory and attention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuation of scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scopolamine Methyl Nitrate in Cognitive Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of scopolamine (B1681570) methyl nitrate (B79036) in cognitive function studies. This document details the underlying mechanisms, experimental protocols for key behavioral assays, and quantitative data from preclinical studies. Scopolamine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, is widely used to induce cognitive deficits in animal models, thereby creating a platform to test potential therapeutic agents. Its peripherally acting quaternary ammonium (B1175870) salt, scopolamine methyl nitrate (also known as methylscopolamine or N-methylscopolamine), is an essential tool to differentiate the central and peripheral effects of muscarinic antagonism on cognition.
Mechanism of Action
Scopolamine exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs) in both the central nervous system (CNS) and the periphery.[1] In the CNS, the blockade of M1 muscarinic receptors, which are abundant in brain regions critical for learning and memory such as the hippocampus and cortex, is primarily responsible for the induction of cognitive impairments.[2] This antagonism disrupts cholinergic neurotransmission, which is crucial for processes like memory formation, attention, and executive function.[3]
Scopolamine's impact on cognition is not limited to the cholinergic system; it also indirectly affects other neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems.[4][5] For instance, scopolamine can inhibit M2/4 muscarinic autoreceptors on dopaminergic presynaptic neurons, leading to an increase in dopamine (B1211576) release.[4][5]
This compound, due to its charged nature, has limited ability to cross the blood-brain barrier.[6] Consequently, it primarily acts on peripheral muscarinic receptors. This characteristic makes it an invaluable control compound in cognitive studies. By comparing the effects of scopolamine with those of this compound, researchers can isolate the centrally mediated cognitive effects of muscarinic receptor blockade from its peripheral side effects.[6]
Signaling Pathways
The blockade of muscarinic receptors by scopolamine initiates a cascade of intracellular signaling events that contribute to cognitive dysfunction.
Data Presentation: Quantitative Effects on Cognitive Function
The following tables summarize the quantitative data from various preclinical studies investigating the effects of scopolamine and this compound on cognitive performance in different behavioral tasks.
Table 1: Effects of Scopolamine and this compound in the Novel Object Recognition (NOR) Test
| Compound | Animal Model | Dose (mg/kg) | Route | Key Findings | Reference |
| Scopolamine | Mice | 0.3, 1, 3 | s.c. | Reduced recognition performance at all doses. | [6] |
| Methylscopolamine | Mice | 1 | s.c. | No effect on recognition performance. | [6] |
Table 2: Effects of Scopolamine in the Morris Water Maze (MWM) Test
| Animal Model | Dose (mg/kg) | Route | Key Findings | Reference |
| CD-1 Mice | 1 | i.p. | Increased escape latency. | [7] |
| Mice | 0.5, 1, 3 | i.p. | Dose-dependent increase in escape latency. | [8] |
| Rats | Not Specified | Not Specified | Impaired place navigation. | [9] |
Table 3: Effects of Scopolamine in the Passive Avoidance Test
| Animal Model | Dose (mg/kg) | Route | Key Findings | Reference |
| Immature Rats (18, 21, 30 days old) | 1.0 | i.p. | Increased number of trials to criterion. | [10] |
| Immature Rats (15 days old) | 2.0 | i.p. | Showed drug-related deficits. | [10] |
| Mice | 1 and 3 | i.p. | Induced amnesia (reduced latency and duration). | [11] |
Table 4: Effects of Scopolamine in the Y-Maze Test
| Animal Model | Dose (mg/kg) | Route | Key Findings | Reference |
| Rats (8 months old) | 0.1, 0.4, 0.8 | i.p. | 0.1 mg/kg selectively impaired working memory; higher doses impaired both working and reference memory. | [12] |
| Rats (16 months old) | 0.05, 0.1, 0.4 | i.p. | Showed greater impairments with scopolamine compared to 8-month-old rats. | [12] |
| Mice | 10 | i.p. | Reduced time spent in the novel arm. | [13] |
Experimental Protocols
Detailed methodologies for key behavioral assays used in scopolamine-induced cognitive deficit models are provided below.
Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory.[14]
Apparatus:
-
A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues are placed around the room and should remain constant throughout the experiment.
Procedure:
-
Acquisition Phase (Training):
-
Mice are trained to find the hidden platform over several days (e.g., 4-5 days) with multiple trials per day.
-
For each trial, the mouse is gently placed into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
The mouse is allowed to swim and find the platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds before being removed.
-
The time to reach the platform (escape latency), path length, and swimming speed are recorded using a video tracking system.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training session, the platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured as indices of memory retention.
-
Drug Administration:
-
Scopolamine or this compound is typically administered intraperitoneally (i.p.) 20-30 minutes before the first trial of each training day.
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
Apparatus:
-
A two-compartment apparatus with a light and a dark chamber separated by a guillotine door.
-
The floor of the dark compartment is equipped with a grid that can deliver a mild foot shock.
Procedure:
-
Training (Acquisition):
-
The animal is placed in the brightly lit compartment.
-
After a short habituation period, the guillotine door is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the animal enters the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment (step-through latency) is recorded.
-
-
Retention Test:
-
Typically performed 24 hours after the training session.
-
The animal is again placed in the light compartment, and the door is opened.
-
The step-through latency is recorded for a maximum duration (e.g., 300 seconds). No foot shock is delivered during the retention test.
-
A longer step-through latency during the retention test indicates successful memory of the aversive stimulus.
-
Drug Administration:
-
Scopolamine or this compound is usually administered 20-30 minutes before the training session.
Y-Maze Test
The Y-maze is used to assess spatial working memory based on the innate tendency of rodents to explore novel environments.[15]
Apparatus:
-
A Y-shaped maze with three identical arms.
Procedure:
-
The mouse is placed at the center of the maze and allowed to freely explore the three arms for a set period (e.g., 5-8 minutes).
-
The sequence and number of arm entries are recorded.
-
Spontaneous alternation is defined as successive entries into the three different arms on overlapping triplet sets.
-
The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
A lower percentage of alternation is indicative of impaired spatial working memory.
Drug Administration:
-
The test compound is typically administered 20-30 minutes before the test.
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory.[16]
Apparatus:
-
An open-field arena.
-
Two identical objects (familiar objects) and one novel object.
Procedure:
-
Habituation:
-
The animal is allowed to freely explore the empty arena for a few minutes on one or two consecutive days to habituate to the environment.
-
-
Familiarization Phase (Training):
-
Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period (e.g., 5-10 minutes).
-
-
Test Phase (Retention):
-
After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.
-
A discrimination index is calculated as: ((Time exploring novel object - Time exploring familiar object) / (Total exploration time)) x 100.
-
Animals with intact recognition memory will spend significantly more time exploring the novel object.
-
Drug Administration:
-
Scopolamine or this compound is typically administered before the familiarization phase.[6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Scopolamine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scopolamine-induced deficits in a two-trial object recognition task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scopolamine's effect on passive avoidance behavior in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversal of scopolamine-induced amnesia of passive avoidance by pre- and post-training naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scopolamine differentially affects memory of 8- and 16-month-old rats in the double Y-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mmpc.org [mmpc.org]
- 15. Y-Maze Protocol [protocols.io]
- 16. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Scopolamine Methyl Nitrate in Motion Sickness and Nausea Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motion sickness is a common and debilitating condition characterized by symptoms of nausea, vomiting, and dizziness, triggered by real or perceived motion. The underlying pathophysiology involves a conflict between sensory inputs from the vestibular, visual, and proprioceptive systems. A key neurotransmitter implicated in the emetic pathway is acetylcholine (B1216132), acting on muscarinic receptors. Scopolamine (B1681570), a non-selective muscarinic antagonist, is a well-established treatment for motion sickness. However, its clinical utility can be limited by central nervous system (CNS) side effects such as drowsiness, dizziness, and cognitive impairment, which are mediated by its action on muscarinic receptors within the brain.
Scopolamine methyl nitrate (B79036), also known as methscopolamine (B88490) nitrate, is a quaternary ammonium (B1175870) derivative of scopolamine. This chemical modification results in a positively charged molecule with reduced lipid solubility, which significantly limits its ability to cross the blood-brain barrier. Consequently, scopolamine methyl nitrate acts primarily as a peripheral muscarinic antagonist. This property makes it a valuable research tool to investigate the relative contributions of central versus peripheral cholinergic pathways in the development of motion sickness and nausea. By selectively blocking peripheral muscarinic receptors, researchers can elucidate the role of visceral afferent signaling in the emetic response to motion.
These application notes provide an overview of the use of this compound in motion sickness research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Unlike its tertiary amine parent compound, scopolamine, the quaternary ammonium structure of this compound confers high polarity, which restricts its passage across the blood-brain barrier.[2] Therefore, its anti-emetic effects are primarily mediated by the blockade of mAChRs in the peripheral nervous system.
The vestibular system, located in the inner ear, detects head motion and plays a crucial role in the initiation of motion sickness.[3] Signals from the vestibular apparatus are transmitted to the vestibular nuclei in the brainstem. From there, pathways project to the nucleus of the solitary tract (NTS) and the area postrema (the chemoreceptor trigger zone), which are key components of the central pattern generator for vomiting.
While the central pathways are critical, peripheral cholinergic signaling also contributes significantly to the emetic reflex. Vagal afferent nerves from the gastrointestinal tract provide sensory information to the NTS. It is hypothesized that this compound exerts its anti-emetic effects by blocking muscarinic receptors on these peripheral afferent nerve terminals or on effector organs in the gastrointestinal tract, thereby reducing the transmission of nausea-inducing signals to the brainstem.[3]
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in a preclinical model of motion sickness.
| Animal Model | Motion Stimulus | Drug and Dose | Administration Route | Primary Outcome | Efficacy | Reference |
| Cat | Horizontal sinusoidal oscillation (0.25 Hz, +/- 0.35 g) | Scopolamine Methylbromide (0.1 mg/kg) | Intramuscular | Emesis (vomiting) | Attenuated emesis, suggesting a peripheral component to the anti-motion sickness effects of scopolamine. | (Cheung, B. S., et al., 1991) |
| Cat | Horizontal sinusoidal oscillation (0.25 Hz, +/- 0.35 g) | Scopolamine Hydrobromide (0.05 mg/kg) | Intramuscular | Emesis (vomiting) | Effectively prevented motion sickness. | (Cheung, B. S., et al., 1991) |
Experimental Protocols
Protocol 1: Evaluation of the Anti-Emetic Effect of this compound in a Feline Model of Motion Sickness
This protocol is adapted from methodologies used in studies investigating motion sickness in cats, a species known to exhibit a robust emetic response to motion stimuli.
1. Animal Model:
-
Species: Domestic cat (Felis catus)
-
Weight: 2.5 - 4.0 kg
-
Sex: Male or Female
-
Health Status: Healthy, free from vestibular or gastrointestinal abnormalities. Animals should be acclimated to the laboratory environment and handling for at least one week prior to the experiment.
2. Materials:
-
This compound (or methylscopolamine bromide)
-
Sterile saline for injection (0.9% NaCl)
-
Animal motion device (e.g., a horizontal oscillator or a rotating chair)
-
Observation chamber with video recording capabilities
-
Syringes and needles for intramuscular injection
-
Animal scale
3. Experimental Procedure:
-
3.1. Subject Preparation:
-
Fast the animals for 12 hours prior to the experiment, with water available ad libitum.
-
On the day of the experiment, weigh each animal to determine the correct drug dosage.
-
-
3.2. Drug Preparation and Administration:
-
Prepare a stock solution of this compound in sterile saline. For a 0.1 mg/kg dose in a 3 kg cat, a 1 mg/mL stock solution can be prepared.
-
Administer this compound (e.g., 0.1 mg/kg) or a vehicle control (sterile saline) via intramuscular injection into the hind limb 30 minutes prior to the motion stimulus. The injection volume should be kept consistent (e.g., 0.3 mL for a 3 kg cat).
-
-
3.3. Motion Sickness Induction:
-
Place the cat in the observation chamber on the motion device.
-
Subject the animal to a provocative motion stimulus. A commonly used stimulus is horizontal sinusoidal oscillation at a frequency of 0.25 Hz with a peak acceleration of +/- 0.35 g for a duration of 30 minutes or until vomiting occurs.
-
Continuously observe and video-record the animal's behavior throughout the motion stimulus and for a 30-minute post-stimulus period.
-
-
3.4. Outcome Measures:
-
Primary Outcome: The primary measure of motion sickness is the occurrence of emesis (vomiting). Record the latency to the first emetic event and the total number of emetic events.
-
Secondary Outcomes: A behavioral scoring system can be used to quantify the severity of motion sickness. An example of a scoring system is provided below:
-
0: Normal behavior
-
1: Restlessness, increased vocalization
-
2: Salivation, lip-licking
-
3: Retching
-
4: Emesis
-
-
-
3.5. Data Analysis:
-
Compare the incidence of emesis between the drug-treated and vehicle-treated groups using a Fisher's exact test.
-
Analyze the latency to emesis and the number of emetic events using a t-test or a Mann-Whitney U test, depending on the data distribution.
-
Behavioral scores can be analyzed using appropriate non-parametric statistical tests.
-
Conclusion
This compound serves as a critical pharmacological tool for dissecting the peripheral cholinergic mechanisms of motion sickness and nausea. Its inability to readily cross the blood-brain barrier allows for the specific investigation of visceral afferent signaling in the emetic reflex, without the confounding central effects of its parent compound, scopolamine. The provided data and protocols offer a framework for researchers to utilize this compound in their studies to further unravel the complex neurobiology of motion-induced emesis and to explore novel, peripherally-restricted therapeutic agents with improved side-effect profiles.
References
- 1. Motion sickness in cats: a symptom rating scale used in laboratory and flight tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of scopolamine and its quaternary analogue in the murine elevated plus-maze test of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cholinergics mecamylamine and scopolamine alleviate motion sickness-induced gastrointestinal symptoms through both peripheral and central actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biochemical Assays Utilizing Scopolamine Methyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine (B1681570) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of scopolamine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, making it a valuable pharmacological tool for investigating the function of peripheral muscarinic receptors. Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are crucial for regulating a wide array of physiological processes and are significant therapeutic targets for various diseases.
These application notes provide detailed protocols for key biochemical assays to characterize the interaction of Scopolamine methyl nitrate with muscarinic receptors. The included assays are fundamental for determining the binding affinity and functional antagonism of test compounds like this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5) by measuring its ability to compete with a radiolabeled antagonist, [³H]-N-methylscopolamine ([³H]-NMS), for binding to the receptors.
Data Presentation: Binding Affinities
The following table summarizes the binding affinities (Ki) of Scopolamine for the human muscarinic receptor subtypes. Scopolamine is structurally very similar to this compound, and its binding characteristics are considered a close proxy.
| Receptor Subtype | Test Compound | Ki (nM) |
| M1 | Scopolamine | 0.83[1] |
| M2 | Scopolamine | 5.3[1] |
| M3 | Scopolamine | 0.34[1] |
| M4 | Scopolamine | 0.38[1] |
| M5 | Scopolamine | 0.34[1] |
Experimental Protocol
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line (e.g., CHO or HEK293) expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (B194438) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats.
-
Vacuum manifold.
-
Microplate scintillation counter.
Procedure:
-
Preparation:
-
Thaw frozen cell membrane aliquots on ice.
-
Resuspend membranes in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well .
-
Prepare serial dilutions of this compound in assay buffer (e.g., from 10⁻¹¹ M to 10⁻⁴ M).
-
Prepare the [³H]-NMS solution in assay buffer at a concentration approximately equal to its Kd for the specific receptor subtype.
-
Prepare the non-specific binding (NSB) control solution of 10 µM atropine.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
50 µL of Assay Buffer.
-
50 µL of the appropriate solution (vehicle for Total Binding, 10 µM atropine for NSB, or this compound dilution for competition).
-
50 µL of the [³H]-NMS solution.
-
100 µL of the cell membrane suspension to initiate the reaction.
-
-
The final assay volume is 250 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[2]
-
-
Termination and Harvesting:
-
Terminate the incubation by rapidly filtering the contents of the plate through a glass fiber filter mat using a vacuum manifold.[2]
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat completely.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity (in counts per minute, CPM) retained on the filters using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Fluorescence Polarization (FP) Assay
This homogeneous assay measures the binding of a fluorescently labeled ligand to a receptor in solution. When a small fluorescent ligand binds to a larger receptor molecule, its rotation slows, resulting in an increase in the polarization of the emitted light. A competitive FP assay can be used to determine the affinity of unlabeled compounds, such as this compound, by measuring their ability to displace the fluorescent ligand.
Experimental Protocol
Materials:
-
Purified Muscarinic Receptor: Solubilized and purified M1-M5 receptor subtypes.
-
Fluorescent Ligand: A fluorescently labeled muscarinic antagonist (e.g., a derivative of scopolamine or a similar antagonist conjugated to a fluorophore like TAMRA or fluorescein).
-
Test Compound: this compound.
-
Assay Buffer: Buffer optimized for receptor stability and ligand binding (e.g., PBS with 0.01% BSA).
-
Black, low-binding 384-well microplates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of the fluorescent ligand in assay buffer at a concentration close to its Kd.
-
Prepare a solution of the purified receptor in assay buffer.
-
-
Assay Setup:
-
To each well of a 384-well plate, add:
-
A small volume of this compound dilution or vehicle.
-
A fixed volume of the fluorescent ligand solution.
-
Initiate the reaction by adding a fixed volume of the purified receptor solution.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in milli-polarization units, mP) of each well using a plate reader. Excite the sample with polarized light at the appropriate wavelength for the fluorophore and measure the intensity of the emitted light parallel and perpendicular to the excitation plane.
-
Data Analysis:
-
Calculate Change in Polarization: Determine the change in fluorescence polarization upon displacement of the fluorescent ligand by this compound.
-
Generate Competition Curve: Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use non-linear regression to fit the data and determine the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ to Ki using the Cheng-Prusoff equation as described for the radioligand binding assay.
Logical Relationship of FP Assay
Caption: Principle of a competitive fluorescence polarization assay.
Intracellular Calcium Mobilization Assay
This functional cell-based assay measures the ability of this compound to antagonize the increase in intracellular calcium ([Ca²⁺]i) induced by a muscarinic agonist. M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP₃) and subsequent release of Ca²⁺ from intracellular stores.
Experimental Protocol
Materials:
-
Cells: A cell line (e.g., CHO or HEK293) stably expressing a Gq-coupled muscarinic receptor (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye: Fluo-8 AM or Indo-1 AM.[3]
-
Muscarinic Agonist: Carbachol or acetylcholine.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent dye leakage.
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
Plate the cells in black, clear-bottom microplates and grow to confluence.
-
-
Dye Loading:
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's liquid handling to add a fixed concentration of the muscarinic agonist (typically the EC₈₀ concentration) to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to measure the change in intracellular calcium.
-
Data Analysis:
-
Quantify Calcium Response: For each well, calculate the peak fluorescence response after agonist addition, subtracting the baseline fluorescence.
-
Generate Inhibition Curve: Plot the percentage of the agonist response against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use non-linear regression to determine the IC₅₀ value for the inhibition of the calcium response.
-
Calculate Antagonist Potency (optional): If a full Schild analysis is performed with varying agonist concentrations, the pA₂ value, a measure of antagonist potency, can be determined.
Muscarinic Receptor Signaling Pathway (Gq-coupled)
References
Application Notes and Protocols for the Preparation of Scopolamine Methyl Nitrate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine methyl nitrate (B79036), also known as methscopolamine (B88490) nitrate, is a peripherally acting muscarinic antagonist.[1] It is a quaternary ammonium (B1175870) compound that competitively inhibits muscarinic receptors for acetylcholine (B1216132).[1] Due to its chemical properties, it is widely used in neuroscience and pharmacological research to study the roles of acetylcholine receptors and in drug development.[2][3][4] Proper preparation of stock solutions is the first critical step for obtaining reliable and reproducible experimental results.
These application notes provide detailed protocols for the preparation, storage, and handling of Scopolamine methyl nitrate stock solutions for research purposes.
Safety and Handling Precautions
This compound is a hazardous substance and requires strict adherence to safety protocols.
-
Toxicity: The compound is fatal if it comes into contact with skin or is inhaled, and harmful if swallowed.[5][6] It is considered very toxic by inhalation, skin contact, and ingestion. Overexposure can lead to serious illness or death.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[5][7] A NIOSH-approved respirator is necessary to prevent inhalation of the powder.[7]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk. Avoid creating dust. Avoid all personal contact with the material.[8] Do not eat, drink, or smoke in the handling area.[1] Wash hands and any exposed skin thoroughly after handling.[5]
-
Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8]
Physicochemical Properties
-
Synonyms: Methscopolamine nitrate, Hyoscine methyl nitrate[4][9]
-
CAS Number: 6106-46-3[6]
-
Molecular Formula: C₁₈H₂₄N₂O₇[3]
-
Melting Point: 195 - 199 °C[4]
-
Stability: The solid is stable under recommended storage conditions but should be protected from excessive heat and light.[5][7] It is incompatible with strong oxidizing agents and bases.[7]
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes | Source(s) |
| Water | 50 mg/mL | ~131.4 mM | Yields a clear, colorless solution. | [10] |
| Water | 100 mg/mL | ~262.9 mM | At 25°C. | [11] |
| Water | 125 mg/mL | ~328.6 mM | May require sonication for complete dissolution. | [2][3] |
| Water | 1 part in 9.5 parts water | - | At 15°C. | [7] |
| Ethanol | Freely Soluble | Not Specified | - | [7] |
| DMSO | Not Specified | Not Specified | - | - |
| Acetonitrile | Soluble | Not Specified | - | [12] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Shelf Life | Recommendations | Source(s) |
| -20°C | 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. Store sealed and protected from moisture. | [2][3] |
| -80°C | 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Store sealed and protected from moisture. | [2][3] |
| 2-8°C (Refrigerated) | ~15 days | A study showed ~93.6% recovery after 15 days in an acidic buffer. Stability may vary with solvent. | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution in water. Given the high solubility of this compound in water, this is a common solvent choice.
Materials and Equipment:
-
This compound powder (CAS: 6106-46-3)
-
High-purity sterile water (e.g., Milli-Q or equivalent)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate size volumetric flask (e.g., 10 mL)
-
Pipettes
-
Vortex mixer and/or ultrasonic bath
-
Sterile 0.22 µm syringe filter
-
Sterile cryovials for aliquoting
Procedure:
-
Calculate Required Mass:
-
The molecular weight (MW) of this compound is 380.39 g/mol .
-
To prepare a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter of solvent.
-
Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )
-
For 10 mL (0.010 L) of a 10 mM stock: Mass = 0.010 mol/L × 0.010 L × 380.39 g/mol = 0.038039 g = 38.04 mg.
-
-
Weighing the Compound:
-
In a chemical fume hood, carefully weigh out 38.04 mg of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder into the 10 mL volumetric flask.
-
Add approximately 7-8 mL of high-purity water to the flask.
-
Cap the flask and vortex thoroughly. If the powder does not dissolve completely, place the flask in an ultrasonic water bath for several minutes until the solution is clear.[2][3]
-
Once fully dissolved, add water to the 10 mL mark. Invert the flask several times to ensure the solution is homogeneous.
-
-
Sterilization and Storage:
-
For biological applications, it is crucial to sterilize the stock solution.[2] Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into single-use cryovials to prevent contamination and degradation from repeated freeze-thaw cycles.[2]
-
Label the vials clearly with the compound name, concentration (10 mM), solvent (water), and preparation date.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][3]
-
Visualizations
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Logical relationship between components of a stock solution.
References
- 1. This compound 6106-46-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. (−)东良宕碱甲基硝酸 | Sigma-Aldrich [sigmaaldrich.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound CAS#: 6106-46-3 [m.chemicalbook.com]
- 10. (−)东良宕碱甲基硝酸 | Sigma-Aldrich [sigmaaldrich.com]
- 11. abmole.com [abmole.com]
- 12. osha.gov [osha.gov]
Application of Scopolamine Methyl Nitrate in Respiratory Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine (B1681570) methyl nitrate (B79036), a peripherally acting muscarinic receptor antagonist, serves as a valuable pharmacological tool in respiratory research. Its quaternary ammonium (B1175870) structure restricts its passage across the blood-brain barrier, thereby minimizing central nervous system effects and allowing for a focused investigation of its impact on the respiratory system. This document provides detailed application notes and experimental protocols for utilizing scopolamine methyl nitrate to study airway function and disease, with a focus on its effects on airway smooth muscle contraction, mucus secretion, and inflammation.
Mechanism of Action
This compound is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). In the airways, the M3 subtype of mAChRs is predominantly expressed on airway smooth muscle cells and submucosal glands.[1] The binding of acetylcholine (ACh) to these Gq protein-coupled receptors initiates a signaling cascade that leads to bronchoconstriction and mucus secretion. This compound exerts its effects by blocking the binding of ACh to M3 receptors, thereby inhibiting these responses and promoting bronchodilation and reduced mucus secretion.
Data Presentation
While specific quantitative data for this compound in respiratory models is not extensively reported in publicly available literature, the following tables provide representative data for other well-characterized muscarinic antagonists to offer a comparative context for researchers.
Table 1: Comparative Binding Affinities (Ki) of Muscarinic Antagonists for Human M3 Receptors
| Compound | Ki (nM) | Reference |
| Tiotropium | 0.14 | (Varnäs et al., 2006) |
| Glycopyrrolate | 0.45 | (Varnäs et al., 2006) |
| Ipratropium | 1.1 | (Varnäs et al., 2006) |
Table 2: Comparative Functional Antagonism (pA2 values) in Guinea Pig Trachea
| Compound | pA2 value | Reference |
| Tiotropium | 10.1 | (Disse et al., 1999) |
| Glycopyrrolate | 9.2 | (Haddad et al., 1999) |
| Ipratropium | 8.9 | (Disse et al., 1999) |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Assessment of Bronchodilatory Effects using Guinea Pig Tracheal Rings
Objective: To determine the potency and efficacy of this compound in relaxing pre-contracted airway smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Acetylcholine (ACh)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize a guinea pig via an approved method and excise the trachea.
-
Carefully clean the trachea of adhering connective tissue and place it in ice-cold Krebs-Henseleit buffer.
-
Prepare 2-3 mm wide tracheal rings.
-
Suspend each ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.
-
Allow the tissues to equilibrate for 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
-
Induce a stable contraction with a submaximal concentration of acetylcholine (e.g., 1 µM).
-
Once the contraction has plateaued, add this compound in a cumulative manner (e.g., 1 nM to 10 µM).
-
Record the changes in isometric tension. Relaxation is expressed as a percentage of the initial acetylcholine-induced contraction.
-
Construct concentration-response curves to determine the IC50 value (the concentration of this compound that causes 50% of the maximal relaxation).
Protocol 2: In Vivo Assessment of Bronchoprotective Effects in a Mouse Model of Allergic Airway Inflammation
Objective: To evaluate the ability of this compound to inhibit airway hyperresponsiveness.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Alum adjuvant
-
This compound
-
Whole-body plethysmograph
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice with an intraperitoneal injection of 20 µg OVA emulsified in 2 mg alum.
-
Challenge: On days 24, 25, and 26, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes.
-
Drug Administration: On day 28, 30 minutes prior to the methacholine challenge, administer this compound via the desired route (e.g., intranasal, 1 mg/kg).
-
Airway Hyperresponsiveness Measurement:
-
Place each mouse in a whole-body plethysmograph chamber and allow it to acclimatize.
-
Record baseline enhanced pause (Penh) values for 3 minutes.
-
Expose the mice to nebulized saline followed by increasing concentrations of nebulized methacholine (e.g., 3, 6, 12.5, 25, 50 mg/mL).
-
Record Penh for 3 minutes after each nebulization.
-
-
Data Analysis: Plot the percentage increase in Penh from baseline against the methacholine concentration to generate dose-response curves. Compare the curves of the vehicle-treated and this compound-treated groups.
Protocol 3: In Vitro Assessment of Mucin Secretion from Airway Epithelial Cells
Objective: To determine the effect of this compound on acetylcholine-induced mucin secretion.
Materials:
-
Human bronchial epithelial (HBE) cells grown at an air-liquid interface
-
Acetylcholine (ACh)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for MUC5AC
Procedure:
-
Culture HBE cells at an air-liquid interface until fully differentiated.
-
Pre-incubate the apical surface of the cells with this compound (e.g., 10 µM) in PBS for 30 minutes.
-
Stimulate mucin secretion by adding acetylcholine (e.g., 100 µM) to the basolateral medium for a defined period (e.g., 4 hours).
-
Collect the apical secretions by washing the surface with PBS.
-
Quantify the amount of MUC5AC in the apical washes using an ELISA kit according to the manufacturer's instructions.
-
Express the results as the percentage of inhibition of acetylcholine-induced MUC5AC secretion.
Protocol 4: In Vitro Assessment of Anti-inflammatory Effects on Bronchial Epithelial Cells
Objective: To investigate the effect of this compound on the release of pro-inflammatory cytokines from bronchial epithelial cells.
Materials:
-
Human bronchial epithelial (BEAS-2B) cell line
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Cell culture medium
-
ELISA kits for IL-6 and IL-8
Procedure:
-
Seed BEAS-2B cells in 24-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent such as LPS (1 µg/mL) or TNF-α (10 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6 and IL-8 in the supernatants using specific ELISA kits.
-
Analyze the data to determine if this compound inhibits the release of these pro-inflammatory cytokines.
Conclusion
This compound is a valuable research tool for investigating the role of muscarinic receptors in respiratory physiology and pathophysiology. Its peripheral selectivity makes it particularly useful for dissecting the mechanisms of airway smooth muscle contraction, mucus secretion, and inflammation without the confounding effects of central nervous system activity. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of muscarinic antagonists in respiratory diseases such as asthma and COPD.
References
Troubleshooting & Optimization
Scopolamine methyl nitrate stability and proper storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of scopolamine (B1681570) methyl nitrate (B79036).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid scopolamine methyl nitrate?
A1: Solid this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep it in its original, tightly sealed container and protect it from light.[1][2] Store it away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
Q2: How should I store aqueous solutions of this compound?
A2: For short-term storage of aqueous stock solutions, refrigeration at -20°C is recommended for up to one month. For longer-term storage, -80°C is advised for up to six months.[3] A study on a similar compound, scopolamine hydrobromide, in an unbuffered nasal solution demonstrated stability for at least 42 days at room temperature when protected from light in amber-colored glass bottles.[4] Another study on a mixture of scopolamine and bumetanide (B1668049) in polypropylene (B1209903) syringes showed physical and chemical stability for 18 days when stored at 5°C ± 3°C.[5]
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathway for scopolamine and its derivatives is hydrolysis, which is significantly influenced by pH.[3] Alkaline conditions, in particular, can accelerate the hydrolysis of the ester linkage. The degradation mechanism can be complex, involving competitive and consecutive reactions such as hydrolysis, dehydration, and dimerization. It has been noted that unbuffered solutions of tropane (B1204802) alkaloids like scopolamine tend to be more stable than buffered solutions.[1]
Q4: Is this compound sensitive to light?
A4: Yes, this compound should be protected from light.[1][6] Photostability testing is a standard part of stress testing according to ICH guidelines to ensure that light exposure does not lead to unacceptable degradation.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of potency in an aqueous solution. | Improper storage temperature. | Verify that the solution has been stored at the recommended temperature (-20°C for short-term, -80°C for long-term). A 15-day study showed 93.6% recovery at refrigerated temperatures versus 86.4% at ambient temperatures. |
| pH of the solution is not optimal. | The stability of scopolamine derivatives is pH-dependent, with increased degradation often observed in alkaline conditions. Unbuffered solutions have been reported to be more stable.[1] Consider preparing fresh solutions if the pH has shifted or if the solution was buffered at a non-optimal pH. | |
| Exposure to light. | Ensure that solutions are stored in light-resistant containers (e.g., amber vials) to prevent photodegradation.[1][4] | |
| Appearance of unknown peaks in HPLC analysis. | Degradation of the compound. | This could indicate the formation of degradation products due to hydrolysis or other pathways. The primary hydrolysis products are expected to be scopine (B3395896) methyl bromide and tropic acid. Review storage conditions and sample preparation procedures. |
| Contamination. | Ensure proper handling and use of clean labware to avoid contamination. | |
| Physical changes in the solid compound (e.g., discoloration, clumping). | Exposure to moisture or light. | This compound is described as hygroscopic crystals or crystalline powder.[1] Ensure the container is tightly sealed and stored in a dry environment. Discoloration may indicate degradation due to light exposure. |
| Incompatible storage. | Confirm that the compound is not stored near incompatible materials like strong acids, bases, or oxidizing agents.[1] |
Quantitative Stability Data
Table 1: Storage Stability of this compound
| Form | Storage Condition | Duration | Recovery/Stability | Source |
| Solid on Glass Fiber Filter | Refrigerated Temperature | 15 days | 93.6% | |
| Solid on Glass Fiber Filter | Ambient Temperature | 15 days | 86.4% | |
| Aqueous Stock Solution | -20°C | 1 month | Stable | [3] |
| Aqueous Stock Solution | -80°C | 6 months | Stable | [3] |
| Scopolamine Hydrobromide Nasal Solution | Room Temperature (protected from light) | 42 days | Stable | [4] |
| Scopolamine in admixture with Bumetanide in Polypropylene Syringes | 5°C ± 3°C | 18 days | Physically and chemically stable | [5] |
Experimental Protocols
Stability-Indicating HPLC Method (General Guidance)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying this compound and detecting its degradation products. While a fully validated method specifically for this compound from forced degradation studies is not detailed in the provided search results, the following parameters are based on methods used for scopolamine and its related compounds and can serve as a starting point for method development.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used. For example, an Eclipse XDB-C18, 3.5µm, 150 x 4.6-mm column has been mentioned.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. One method for scopolamine and related compounds used a mobile phase of acetonitrile (B52724) and 40 mM ammonium (B1175870) acetate (B1210297) buffer at pH 6.5.
-
Detection: UV detection at a wavelength where the parent drug and potential degradation products have absorbance. Wavelengths of 210 nm and 217 nm have been reported for the analysis of scopolamine and its salts.
-
Validation: The method must be validated according to ICH guidelines to ensure it is stability-indicating. This involves performing forced degradation studies.
Forced Degradation Study Protocol (General Framework)
Forced degradation studies are essential to develop and validate a stability-indicating analytical method. These studies involve subjecting the drug substance to stress conditions to produce degradation products.
-
Acid Hydrolysis: Treat the drug substance with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the drug substance with a dilute base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature. Scopolamine is known to be more susceptible to base-catalyzed hydrolysis.
-
Oxidative Degradation: Expose the drug substance to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the drug substance (both in solid state and in solution) to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3] A control sample should be protected from light.
After exposure to these stress conditions, the samples are analyzed by the developed HPLC method to separate the parent drug from any degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
- 1. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Chemical stability of scopolamine hydrobromide nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical and Chemical Stability of Pharmaceutical Preparation of Bumetanide and Scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Scopolamine methyl nitrate solubility issues in aqueous solutions
Welcome to the technical support center for scopolamine (B1681570) methyl nitrate (B79036). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of scopolamine methyl nitrate in water?
A1: this compound is generally considered to be freely soluble in water.[1] However, the maximum achievable concentration can vary based on the purity of the compound and the experimental conditions. Different suppliers report slightly different values, with concentrations up to 125 mg/mL being achievable with specific techniques.[2]
Q2: I am having trouble completely dissolving my this compound powder. What could be the issue?
A2: If you are experiencing incomplete dissolution, consider the following factors:
-
Concentration: You may be attempting to create a supersaturated solution. Refer to the solubility data table below for reported limits.
-
Mechanical Agitation: High-concentration solutions often require more than simple mixing. The use of sonication is highly recommended to facilitate dissolution.[2] Vigorous vortexing can also aid the process.
-
Temperature: Solubility is often enhanced by temperature. This compound is reported to be freely soluble in hot water.[3] Gentle warming of the solution can be an effective strategy, but be mindful of the compound's stability at elevated temperatures for extended periods.
Q3: How should I prepare a high-concentration aqueous stock solution?
A3: To ensure complete dissolution and stability, we recommend following a structured protocol. Please refer to the Experimental Protocol for Preparing an Aqueous Stock Solution section below for a detailed, step-by-step guide.
Q4: What is the optimal pH for dissolving this compound?
A4: this compound readily dissolves in neutral water. An aqueous solution of the compound is slightly acidic, with a 0.05% solution having a pH between 5.0 and 5.4.[1] For most applications, pH adjustment is not necessary for dissolution. If your experimental buffer is significantly basic, you may want to first dissolve the compound in pure water before adding it to the buffer.
Q5: How should I properly store my aqueous stock solution to ensure its stability?
A5: For long-term stability, stock solutions should be stored frozen. Recommended storage is at -20°C for up to one month or at -80°C for up to six months.[2][4] It is crucial to aliquot the stock solution into single-use volumes to avoid degradation caused by repeated freeze-thaw cycles.[4] Ensure containers are sealed tightly to prevent evaporation and contamination.[2][4] A storage study showed that refrigerated samples have significantly better recovery over 15 days compared to those left at ambient temperature.[5]
Q6: Can I use solvents other than water to dissolve this compound?
A6: Yes, this compound is also soluble in alcohols (such as ethanol) and acetonitrile.[1][5] This can be useful if your experimental design requires a non-aqueous or co-solvent system.
Q7: My solution is perfectly clear, but my analytical results (e.g., HPLC) are showing two peaks. Is my compound degraded?
A7: This is unlikely to be degradation. This compound is a salt that dissociates in solution into its constituent ions: the positively charged methylscopolamine cation and the nitrate anion.[5] Analytical techniques like liquid chromatography can often detect both species, leading to the appearance of two separate peaks. For quantification purposes, it is standard practice to use the peak corresponding to the methylscopolamine cation.[5]
Data Presentation: Solubility Overview
The following table summarizes the reported aqueous solubility of this compound from various sources.
| Supplier / Source Reference | Solvent | Reported Solubility | Key Notes |
| MedChemExpress | Water | 125 mg/mL (328.61 mM) | Requires ultrasonic treatment to achieve.[2] |
| AbMole | Water (at 25°C) | 100 mg/mL | - |
| Sigma-Aldrich | High Purity Water | 50 mg/mL | Yields a clear, colorless solution.[6] |
| ECHEMI / ScienceLab.com | Water | "Freely Soluble" | Soluble in 9.5 parts water at 15°C; freely soluble in hot water.[1][3] |
Experimental Protocols
Key Experiment: Protocol for Preparing an Aqueous Stock Solution
This protocol outlines the standard procedure for reliably preparing a concentrated, sterile-filtered aqueous stock solution of this compound.
-
Preparation:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder using a calibrated analytical balance in a clean weigh boat or directly into a sterile conical tube.
-
-
Dissolution:
-
Add the required volume of high-purity water (e.g., Milli-Q® or equivalent) to the tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Place the tube in a bath sonicator and sonicate for 5-10 minutes. Check for complete dissolution visually. If particulates remain, repeat the sonication.[2]
-
Optional: If dissolution is still challenging, warm the solution gently to 37°C for a short period.
-
-
Sterilization and Storage:
-
Once the powder is fully dissolved, draw the solution into a sterile syringe.
-
Attach a 0.22 μm sterile syringe filter (e.g., PVDF or PES) to the syringe.[4]
-
Filter the solution into a new sterile, sealable container (or multiple containers for aliquoting).
-
Clearly label the container with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term use.[2][4]
-
Visual Guides and Workflows
Troubleshooting Incomplete Dissolution
The following diagram provides a logical workflow to follow when encountering solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
Standard Workflow for Stock Solution Preparation
This diagram illustrates the recommended experimental steps for preparing a stable, ready-to-use stock solution.
Caption: Experimental workflow for stock solution preparation.
References
Minimizing side effects of Scopolamine methyl nitrate in animal models
This guide provides researchers, scientists, and drug development professionals with essential information for using scopolamine (B1681570) methyl nitrate (B79036) (also known as methscopolamine) in animal models. The focus is on minimizing peripheral side effects to ensure the validity and reproducibility of experimental data.
Frequently Asked Questions (FAQs)
Q1: What is scopolamine methyl nitrate, and how does it differ from scopolamine hydrobromide?
This compound is a quaternary ammonium (B1175870) derivative of scopolamine and acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its primary distinction from scopolamine hydrobromide lies in its chemical structure, which limits its ability to cross the blood-brain barrier (BBB). This property makes it a valuable tool for isolating and studying the peripheral effects of cholinergic blockade, or for use as a control to confirm that the effects of scopolamine hydrobromide are centrally mediated.[3][4][5]
Table 1: Comparison of this compound vs. Scopolamine Hydrobromide
| Feature | This compound | Scopolamine Hydrobromide |
| Chemical Structure | Quaternary amine | Tertiary amine |
| Blood-Brain Barrier (BBB) Penetration | Low / Poor | High |
| Primary Site of Action | Peripheral Nervous System | Central & Peripheral Nervous System |
| Common Research Use | Induce peripheral anticholinergic effects; control for central effects.[3][4] | Induce cognitive deficits (pharmacological model for memory impairment).[6][7][8] |
| Typical Effect on Locomotor Activity | Decreases activity.[9] | Increases activity.[9][10] |
Q2: What are the expected peripheral side effects of this compound in animal models?
As a potent peripheral anticholinergic agent, this compound blocks muscarinic receptors on structures innervated by postganglionic cholinergic nerves.[1] This leads to a range of predictable side effects that can influence an animal's well-being and performance in behavioral tasks.
Table 2: Common Peripheral Side Effects and Monitoring Parameters
| Side Effect | Clinical Sign in Animal Models | Recommended Monitoring |
| Xerostomia (Dry Mouth) | Increased water consumption, excessive grooming of the mouth, difficulty swallowing dry food.[11] | Monitor water intake; check for signs of dehydration (skin turgor). |
| Mydriasis (Pupil Dilation) | Visibly enlarged pupils, potential light sensitivity.[6][11] | Observe pupil size under consistent lighting conditions. |
| Tachycardia | Increased heart rate.[11] | Use telemetry or pulse oximetry for accurate measurement, especially under anesthesia. |
| Reduced Gastrointestinal Motility | Decreased fecal output, bloating, potential for reduced food intake.[1][12] | Monitor food consumption and fecal pellet count. |
| Urinary Retention | Reduced urination frequency. | Monitor bedding for urine output. |
| Skin Flushing & Dryness | Reddening of the ears (in some species), dry skin.[11] | Visual inspection of exposed skin areas. |
Q3: My animals show unexpected behavioral changes like lethargy or reduced motivation. Are these central side effects?
While this compound is primarily peripherally acting, it is not completely devoid of central effects, especially at higher doses.[13] Studies in squirrel monkeys have shown that high doses can cross the blood-brain barrier and produce behavioral effects comparable to scopolamine.[13]
However, what appears to be a central effect can often be a direct consequence of peripheral discomfort. For example:
-
Reduced Motivation: Thirst or gastrointestinal discomfort can significantly decrease an animal's motivation to work for a food or liquid reward.[3][12]
-
Lethargy: Tachycardia or general malaise can lead to decreased overall activity.[9]
-
Impaired Performance: Blurred vision from pupil dilation can impair performance on visual discrimination tasks.[5][6]
It is crucial to first rule out severe peripheral side effects as the cause of behavioral changes before concluding there is significant central nervous system involvement.
Q4: How can I select the optimal dose to maximize peripheral blockade while minimizing confounding effects?
Dose selection is critical. The ideal dose will produce the desired peripheral effect with minimal impact on the animal's welfare and ability to perform the primary task.
-
Literature Review: Start with the lowest effective doses reported for your species and research question.
-
Pilot Study: Conduct a dose-response study using a small cohort of animals. Administer a range of doses and systematically score both the desired peripheral effect and any adverse side effects (using a checklist based on Table 2).
-
Define Your Therapeutic Window: Identify the dose range that achieves the intended peripheral blockade without causing side effects that would interfere with your experiment. For example, if your study involves a visual cue, significant mydriasis would be an unacceptable side effect.
Table 3: Example Dose Ranges and Observed Effects in Rodents
| Dose | Species | Effect | Citation |
| 0.08 - 0.32 mg/kg | Wistar Rat | Dose-dependent decrease in response rates in a fixed-consecutive-number task. | [4] |
| 0.1 mg/kg | Rat | Tended to decrease startle amplitude but did not significantly affect Prepulse Inhibition (PPI), unlike Scopolamine HBr. | [14] |
| 0.15 mg/kg (4x/day) | Rat | Reduced VMH lesion-induced obesity by 31%; higher doses reduced gastrointestinal motility. | [12] |
| 1.0 mg/kg | Rat | Induced a strong conditioned taste aversion, similar to Scopolamine HBr. Decreased locomotor activity. | [9] |
Experimental Protocols
Protocol: Preparation and Administration of this compound
This protocol describes the standard procedure for preparing and administering this compound via intraperitoneal (IP) injection in rodents.
-
Materials:
-
This compound powder (CAS: 6106-46-3)
-
Sterile 0.9% saline (vehicle)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Appropriate syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
-
Preparation of Stock Solution (Example: 1 mg/mL):
-
Weigh 10 mg of this compound powder using an analytical balance.
-
Aseptically transfer the powder to a sterile vial.
-
Add 10 mL of sterile 0.9% saline to the vial.
-
Vortex thoroughly until the powder is completely dissolved. This compound is freely soluble in water.[1]
-
Store the stock solution protected from light at a refrigerated temperature (2-8°C). Refer to the manufacturer's guidelines for stability information.[11]
-
-
Dosing and Administration:
-
Calculate the required injection volume based on the animal's most recent body weight and the target dose (mg/kg).
-
Formula: Injection Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)
-
Gently restrain the animal. For an IP injection in a mouse or rat, position the animal to expose the lower abdominal quadrants.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the lower left or right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure no blood or fluid is drawn, then inject the calculated volume smoothly.
-
Return the animal to its home cage and monitor for immediate adverse reactions.
-
Signaling Pathway
This compound functions by blocking the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors in the peripheral nervous system. These receptors are G-protein coupled receptors (GPCRs) that, when activated by ACh, trigger a downstream signaling cascade leading to physiological effects like smooth muscle contraction and glandular secretion. By competitively binding to these receptors without activating them, this compound prevents ACh from exerting its normal function.
References
- 1. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Scopolamine? [synapse.patsnap.com]
- 3. Scopolamine induced deficits in a battery of rat cognitive tests: comparisons of sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of scopolamine and methylscopolamine on visual and auditory discriminations in male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The validity of scopolamine as a pharmacological model for cognitive impairment: a review of animal behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Motor activity changes and conditioned taste aversions induced by administration of scopolamine in rats: role of the area postrema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osha.gov [osha.gov]
- 12. VMH obesity reduced but not reversed by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Scopolamine Methyl Nitrate Dosage for Cognitive Impairment Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of scopolamine (B1681570) methyl nitrate (B79036) for inducing cognitive impairment in experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between scopolamine methyl nitrate and scopolamine hydrobromide?
A1: The key difference lies in their ability to cross the blood-brain barrier (BBB). Scopolamine hydrobromide is a tertiary amine, making it lipid-soluble and allowing it to readily cross the BBB to exert its effects on the central nervous system (CNS). In contrast, this compound (also known as methscopolamine) is a quaternary ammonium (B1175870) salt. This chemical structure makes it less lipid-soluble and significantly limits its ability to penetrate the BBB.[1] Consequently, this compound primarily acts on peripheral muscarinic receptors, while scopolamine hydrobromide affects both central and peripheral receptors.
Q2: Why would I choose this compound over scopolamine hydrobromide for my cognitive impairment studies?
A2: this compound is an excellent control compound to differentiate between the central and peripheral effects of muscarinic receptor antagonism. If you hypothesize that a particular behavioral change is due to the central anticholinergic actions of a drug, you can use scopolamine hydrobromide to induce the effect and this compound to demonstrate that peripheral actions alone do not produce the same cognitive deficits. However, it is important to note that at high doses, this compound may cross the BBB and produce central effects.[2]
Q3: What is the general mechanism of action for scopolamine in inducing cognitive impairment?
A3: Scopolamine is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1-M5).[3][4] In the context of cognition, the blockade of M1 receptors in the central nervous system is considered a primary contributor to the induction of delirium and cognitive deficits.[3] By blocking these receptors, scopolamine inhibits acetylcholine signaling, which is crucial for processes of learning, memory, and attention.[3][5] This disruption of cholinergic neurotransmission leads to impairments in synaptic plasticity and neuronal communication, particularly in brain regions critical for memory formation, such as the hippocampus.
Troubleshooting Guide
Issue 1: I administered this compound, but I am not observing any cognitive deficits in my animal models.
-
Possible Cause 1: Insufficient Dosage. this compound has significantly lower potency for inducing central cognitive deficits compared to scopolamine hydrobromide. The dosage required to observe cognitive impairment with this compound is substantially higher.
-
Solution: Conduct a dose-response study to determine the optimal dose for your specific animal model and cognitive task. Review the literature for dose ranges used in similar studies, keeping in mind that these can vary.
-
-
Possible Cause 2: Inappropriate Behavioral Assay. The chosen cognitive task may not be sensitive enough to detect the subtle central effects that might occur with high doses of this compound.
-
Solution: Select behavioral tasks known to be highly sensitive to cholinergic disruption, such as the Morris water maze for spatial learning and memory, or the T-maze for working memory.
-
-
Possible Cause 3: Timing of Administration. The time between drug administration and behavioral testing is critical. The peak effect of the drug may not align with your testing window.
-
Solution: Perform a time-course study to identify the time of peak cognitive impairment following this compound administration in your model.
-
Issue 2: My animals are showing significant peripheral side effects (e.g., dry mouth, decreased motility) but no cognitive changes.
-
Explanation: This is the expected effect of this compound at lower doses, as it primarily acts on peripheral muscarinic receptors.[3]
-
Action: This observation can serve as a positive control, confirming that the drug is active peripherally. If your goal is to induce central cognitive deficits with this compound, a higher dose will be necessary. Be prepared to manage and document these peripheral side effects.
Issue 3: I am seeing cognitive impairment with this compound, but I thought it was peripherally acting.
-
Explanation: While primarily acting on the periphery, high doses of this compound can cross the blood-brain barrier and cause central effects, including cognitive impairment.[2]
-
Action: If you are using this compound as a peripheral control, ensure you are using a dose that has been demonstrated to be peripherally active without significant central effects in your model. If your aim is to investigate the central effects of high-dose this compound, this finding is expected.
Data Summary Tables
Table 1: Comparative Dosages of Scopolamine Hydrobromide and this compound in Rodent Models for Cognitive Impairment
| Compound | Animal Model | Dosage Range (mg/kg) | Route of Administration | Observed Cognitive Effects | Reference(s) |
| Scopolamine Hydrobromide | Rat | 0.1 - 1.0 | Intraperitoneal (i.p.) | Impaired spatial learning and memory | [6][7] |
| Rat | 0.08 - 0.32 | Intraperitoneal (i.p.) | Decreased response accuracy | [8] | |
| Mouse | 1.0 | Intraperitoneal (i.p.) | Cognitive deficits in Morris water maze and passive avoidance | [1] | |
| This compound | Rat | 1.0 - 10.0 | Intraperitoneal (i.p.) | Increased avoidance and escape latencies only at the highest dose (10 mg/kg) | [3] |
| Rat | 0.08 - 0.32 | Intraperitoneal (i.p.) | Decreased response accuracy (not dose-dependent) | [8] | |
| Squirrel Monkey | 0.0032 - 5.6 | Intramuscular (i.m.) | Dose-related decrease in response rates and increase in errors | [2] |
Table 2: Key Experimental Parameters for Scopolamine-Induced Cognitive Impairment Studies
| Parameter | Recommendation | Rationale |
| Animal Model | Wistar or Sprague-Dawley rats, C57BL/6 mice are commonly used. | These strains have well-characterized behavioral and physiological responses. |
| Route of Administration | Intraperitoneal (i.p.) injection is the most common and provides rapid systemic distribution. | Subcutaneous (s.c.) and oral (p.o.) routes can also be used, but absorption rates may vary. |
| Timing of Administration | Typically 20-30 minutes before behavioral testing for i.p. injections. | This allows for the drug to reach peak plasma and brain concentrations. A time-course study is recommended for optimization. |
| Control Groups | Vehicle control (e.g., saline), scopolamine hydrobromide (positive control for central effects). | Essential for isolating the specific effects of this compound. |
| Behavioral Assays | Morris Water Maze, T-Maze, Y-Maze, Passive Avoidance Task. | These tasks are well-validated for assessing different aspects of learning and memory sensitive to cholinergic disruption. |
Experimental Protocols
Protocol 1: Morris Water Maze for Spatial Learning and Memory
This protocol is adapted from standard procedures and should be optimized for your specific laboratory conditions.
1. Apparatus:
-
A circular tank (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
Water temperature should be maintained at 20-22°C.
-
A hidden platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room, visible from the water maze.
-
A video tracking system to record the animal's swim path, latency to find the platform, and time spent in each quadrant.
2. Animal Preparation:
-
Handle the animals for several days before the experiment to reduce stress.
-
House animals individually to prevent fighting and injury.
3. Experimental Procedure:
-
Habituation (Day 1): Allow each animal to swim freely in the maze for 60 seconds without the platform present. This helps to acclimate them to the testing environment.
-
Acquisition Phase (Days 2-5):
-
Administer this compound (or vehicle/positive control) at the predetermined dose and time before the first trial of each day.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four randomly assigned starting positions (North, South, East, West).
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the latency to find the platform and the swim path for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the maze.
-
Administer the assigned treatment.
-
Place the animal in the maze and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Protocol 2: T-Maze for Spontaneous Alternation (Working Memory)
1. Apparatus:
-
A T-shaped maze with a starting arm and two goal arms.
-
The maze should be made of a non-porous material for easy cleaning.
2. Experimental Procedure:
-
Administer this compound (or vehicle/positive control) at the predetermined dose and time before the trial.
-
Place the animal in the start arm of the T-maze.
-
Allow the animal to freely explore the maze for a set period (e.g., 5-8 minutes).
-
Record the sequence of arm entries. An alternation is defined as entering a different arm on consecutive choices (e.g., left then right).
-
Calculate the percentage of spontaneous alternation: (Number of Alternations / (Total Number of Arm Entries - 2)) * 100.
Visualizations
Caption: Mechanism of scopolamine-induced cognitive impairment.
Caption: General experimental workflow for cognitive studies.
Caption: Troubleshooting logic for lack of cognitive deficit.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Scopolamine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Post-Training Scopolamine Treatment Induced Maladaptive Behavior in Open Field Habituation Task in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiridin Attenuates Scopolamine-Induced Cognitive Impairments in Rats via Inhibition of Oxidative and Nitrative Stress Leaded Caspase-3/9 and TNF-α Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Scopolamine methyl nitrate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scopolamine Methyl Nitrate (also known as Methscopolamine Nitrate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quaternary ammonium (B1175870) derivative of scopolamine.[1] It functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), blocking the action of the neurotransmitter acetylcholine.[2] Due to its charged nature, it has limited ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor function.
Q2: My experimental results are inconsistent. What are some common causes?
Inconsistent results in experiments with quaternary ammonium compounds like this compound can stem from several factors:
-
Water Hardness: The presence of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can reduce the efficacy of quaternary ammonium compounds.[3]
-
pH of Buffer: The effectiveness of quaternary ammonium compounds can be pH-dependent. Generally, they are more effective in alkaline conditions.[3]
-
Inaccurate Stock Solution Concentration: Errors in weighing, incomplete dissolution, or degradation of the compound over time can lead to a lower than expected concentration of your working solutions.[3]
-
Compound Adsorption: Quaternary ammonium compounds can adsorb to plastic surfaces. It is recommended to use glass or low-binding plasticware for sample preparation and storage.[4]
Q3: I am observing high non-specific binding in my radioligand binding assay. What can I do to reduce it?
High non-specific binding can obscure your specific signal. Here are some troubleshooting steps:
-
Reduce Radioligand Concentration: Using a concentration of radioligand significantly above its Kd can lead to increased non-specific binding.
-
Optimize Blocking Agents: Pre-soaking filters in a blocking agent like polyethyleneimine (PEI) can help reduce the binding of the radioligand to the filter itself.
-
Increase Wash Steps: Increasing the number and volume of washes after filtration can help remove unbound radioligand more effectively.
-
Check for Radioligand Purity: Degradation of the radioligand can sometimes lead to increased non-specific binding.
Q4: I am seeing a discrepancy between the binding affinity (Ki) and the functional potency (IC50) of this compound. What could be the reason?
Discrepancies between binding and functional data are not uncommon. Potential reasons include:
-
Receptor Reserve: In some functional assays, a maximal response can be achieved even when only a fraction of the receptors are occupied. This can lead to an underestimation of the antagonist's potency (a higher IC50 than the Ki).
-
Assay Conditions: Differences in buffer composition, temperature, and incubation time between the binding and functional assays can influence the apparent potency of the compound.
-
Allosteric Effects: While this compound is primarily a competitive antagonist, interactions with allosteric modulators could potentially influence its functional activity.
Q5: What are the best practices for storing and handling this compound?
-
Storage: this compound should be stored at 4°C, sealed, and protected from moisture.[5] For long-term storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended.[5]
-
Solution Preparation: The compound is soluble in water.[6] For aqueous stock solutions, it is advisable to filter-sterilize the solution before use.[5] Due to its quaternary ammonium nature, avoid using plastic containers for long-term storage as the compound may adsorb to the surface.[4]
Troubleshooting Guides
Issue 1: Low or No Signal in a Radioligand Binding Assay
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Receptor Preparation | Confirm the presence and activity of your target muscarinic receptors in your cell membrane preparation using a known standard antagonist. |
| Degraded Radioligand | Check the age and storage conditions of your radiolabeled N-methylscopolamine. Consider purchasing a fresh batch if degradation is suspected. |
| Incorrect Assay Buffer Composition | Ensure the pH and ionic strength of your assay buffer are optimal for muscarinic receptor binding. Refer to established protocols. |
| Insufficient Incubation Time | Ensure your incubation time is sufficient to reach equilibrium. This should be determined experimentally. |
Issue 2: High Variability Between Replicates in a Functional Assay (e.g., Calcium Flux)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Uneven Cell Plating | Ensure a homogenous cell suspension and careful pipetting technique to achieve consistent cell numbers across wells. |
| Compound Precipitation | Visually inspect your compound dilutions for any signs of precipitation. This compound is generally water-soluble, but high concentrations in certain buffers may lead to issues. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or ensure proper sealing and incubation conditions. |
| Inconsistent Agonist Stimulation | Ensure the concentration and addition of the agonist used to stimulate the response are consistent across all wells. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄N₂O₇ | [1] |
| Molecular Weight | 380.39 g/mol | [6] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 195 - 199 °C | [1] |
| Solubility | Soluble in water (50 mg/mL) | [6] |
Table 2: Binding Affinities (Ki) of N-Methylscopolamine for Human Muscarinic Receptor Subtypes
Note: N-Methylscopolamine is a close structural analog of this compound and its binding data is often used as a reliable proxy.
| Receptor Subtype | Ki (nM) |
| M1 | ~0.18 |
| M2 | ~0.22 |
| M3 | ~0.11 |
| M4 | ~0.12 |
Data is compiled from various sources and represents approximate values. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Muscarinic Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors using [³H]N-methylscopolamine ([³H]NMS) as the radioligand.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
[³H]N-methylscopolamine ([³H]NMS)
-
This compound
-
Atropine (B194438) (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of [³H]NMS in assay buffer at a concentration approximately equal to its Kd for the receptor.
-
Prepare a high concentration solution of atropine (e.g., 1-10 µM) in assay buffer for determining non-specific binding.
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding (TB) wells: Add assay buffer and [³H]NMS.
-
Non-Specific Binding (NSB) wells: Add atropine solution and [³H]NMS.
-
Competition wells: Add your this compound dilutions and [³H]NMS.
-
-
Initiate Binding: Add the cell membrane suspension to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination and Harvesting:
-
Rapidly filter the contents of the plate through the glass fiber filter mat using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Allow the filter mat to dry completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity on the filters using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of [³H]NMS and Kd is its dissociation constant.
-
Visualizations
Caption: Muscarinic receptor signaling pathway and antagonism by this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
Technical Support Center: Purity Analysis of Scopolamine Methyl Nitrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Scopolamine methyl nitrate (B79036). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical method for determining the purity of Scopolamine methyl nitrate?
A1: The most common and reliable method for purity analysis of this compound is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[1] This technique allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any potential impurities or degradation products.
Q2: My HPLC chromatogram shows two major peaks for a pure standard of this compound. Is this normal?
A2: Yes, this can be a normal observation. This compound is a salt that can dissociate in solution.[1] Consequently, you may observe two separate peaks: one for the methylscopolamine cation and another for the nitrate anion, especially when using a low-wavelength UV detector (e.g., 217 nm).[1] For quantification, it is recommended to use the peak corresponding to the methylscopolamine cation.[1]
Q3: What are the common impurities associated with this compound?
A3: Impurities in this compound can originate from the synthesis process, degradation, or improper storage. While a specific impurity profile for the methyl nitrate salt is not extensively published, potential impurities can be inferred from the related compound, scopolamine. These may include:
-
N-Desmethyl scopolamine: A demethylated analogue.
-
Scopolamine Enantiomer: The opposite stereoisomer.
-
Hyoscine Butylbromide EP Impurity E: A related substance.
-
Tropic acid: A potential hydrolysis degradation product.
-
Apomethscopolamine bromide: A potential degradation product of the related methscopolamine (B88490) bromide.[2]
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To maintain the purity and stability of this compound, it is recommended to store it at refrigerated temperatures (2-8°C), protected from moisture.[1][3] Long-term storage at room temperature can lead to degradation.[1] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing
Q: The peak for this compound in my chromatogram is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in HPLC and can be caused by several factors, particularly for a quaternary ammonium (B1175870) compound like this compound.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols | This compound is a basic compound and can interact with acidic silanol (B1196071) groups on the silica-based column packing, leading to tailing. Solution: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanols. Alternatively, use a base-deactivated column or an end-capped column. |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing. Solution: Reduce the concentration of the sample or decrease the injection volume. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak shape issues. Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, it can lead to inconsistent ionization and peak tailing. Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. |
Issue 2: Peak Splitting
Q: My this compound peak is split into two. What is the reason and how can I resolve this?
A: Peak splitting can be a complex issue arising from either the analytical method or the HPLC system itself.
| Potential Cause | Troubleshooting Steps |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting. Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
| Column Void or Channeling | A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. Solution: This usually requires replacing the column. To prevent this, avoid sudden pressure shocks to the system. |
| Partially Blocked Frit | A blockage in the column inlet frit can disrupt the sample flow path. Solution: Try back-flushing the column at a low flow rate. If this does not resolve the issue, the frit or the column may need to be replaced. |
| Co-eluting Impurity | It is possible that an impurity is co-eluting with the main peak, giving the appearance of a split peak. Solution: Alter the chromatographic conditions (e.g., mobile phase composition, gradient slope, or temperature) to try and resolve the two peaks. |
Issue 3: Ghost Peaks
Q: I am observing unexpected peaks ("ghost peaks") in my chromatograms, even in blank runs. What is their origin and how can I eliminate them?
A: Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system or the reagents used.
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks. Solution: Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phase daily and filter it before use. |
| Carryover from Previous Injections | Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak. Solution: Implement a robust needle wash protocol in your autosampler method. Run a blank injection after a high-concentration sample to check for carryover. |
| System Contamination | Contaminants can accumulate in various parts of the HPLC system, such as the pump, injector, or detector. Solution: Systematically flush the entire HPLC system with a strong, appropriate solvent. |
| Leachables from Vials or Caps | Compounds can leach from the sample vials or septa, especially with certain organic solvents. Solution: Use high-quality, certified vials and caps. Test for leachables by incubating the mobile phase in a sample vial and injecting it. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is adapted from a validated OSHA analytical method and is suitable for determining the purity of this compound.[1]
| Parameter | Specification |
| Column | Eclipse XDB-C18, 3.5 µm, 150 x 4.6 mm |
| Mobile Phase | 20 mM methanesulfonic acid in deionized water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 217 nm |
| Column Temperature | Ambient |
| Sample Diluent | Mobile Phase |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration to the standard.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the methylscopolamine peak in the sample chromatogram to that in the standard chromatogram.
Forced Degradation Study Protocol
Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of a drug substance.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl before injection. |
| Oxidative Degradation | Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 1 hour. |
| Thermal Degradation | Expose the solid sample to 105°C for 24 hours. |
| Photolytic Degradation | Expose the sample solution to UV light (254 nm) for 24 hours. |
Note: The extent of degradation should be targeted to be between 5-20% for the development of a stability-indicating method.
Visualizations
Caption: Workflow for Purity Analysis of this compound.
Caption: Troubleshooting Decision Tree for HPLC Analysis.
References
Avoiding degradation of Scopolamine methyl nitrate in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to handle and use Scopolamine methyl nitrate (B79036) in experimental settings to minimize its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Scopolamine methyl nitrate degradation in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its ester bond. This reaction is catalyzed by both hydrogen (acid) and hydroxide (B78521) (base) ions, breaking the molecule down into tropic acid and scopine (B3395896) methyl nitrate.
Q2: What is the optimal pH for maintaining the stability of this compound in a buffer?
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, stock solutions should be stored at low temperatures and protected from light. It is recommended to store aqueous stock solutions at -80°C for up to 6 months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles by preparing aliquots. Solid this compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials and light.[2]
Q4: Can I use common biological buffers like Phosphate Buffered Saline (PBS) or Tris buffer with this compound?
A4: While these buffers are commonly used, it is important to consider their pH. PBS typically has a pH of 7.4, and Tris buffers are often used in the pH range of 7 to 9. In this neutral to alkaline pH range, the rate of ester hydrolysis of this compound will be significantly higher than in an acidic buffer. If your experimental conditions allow, using a buffer with a slightly acidic pH is preferable for long-term stability. If you must use buffers at physiological pH, prepare the this compound solution fresh before each experiment and use it promptly.
Q5: Are there any buffer components I should avoid when working with this compound?
A5: You should avoid strong acids, strong bases, and strong oxidizing agents, as these can accelerate degradation.[2] Additionally, since the degradation is pH-dependent, be mindful of the overall composition of your buffer and how it might change over time (e.g., due to CO2 absorption from the atmosphere, which can lower the pH of unbuffered or weakly buffered solutions).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in the experimental buffer due to hydrolysis. | • Prepare fresh solutions: Make your working solution of this compound immediately before each experiment.• Optimize buffer pH: If your experiment allows, use a buffer with a pH in the acidic range (e.g., pH 4-6) to slow down hydrolysis.• Re-evaluate storage of stock solutions: Ensure your stock solutions are stored at the recommended -20°C or -80°C and that you are using fresh aliquots for each experiment to avoid freeze-thaw cycles.[1] |
| Precipitate forms when adding this compound stock to the buffer. | • Solubility issues: The concentration of this compound may exceed its solubility limit in the final buffer.• Interaction with buffer components: Although less common for this soluble compound, some buffer salts at high concentrations could potentially cause precipitation. | • Check final concentration: Ensure the final concentration in your assay is below the solubility limit of this compound in your specific buffer.• pH adjustment: The solubility of tropane (B1204802) alkaloids can be pH-dependent. Ensure the pH of your final solution is compatible with maintaining solubility.• Use of co-solvents (with caution): For very high concentrations, a small percentage of a co-solvent like ethanol (B145695) might be considered, but this must be validated for compatibility with your experimental system. |
| Variability between experiments conducted on different days. | • Inconsistent solution preparation: Differences in how the this compound solution is prepared each time.• Degradation during the experiment: If experiments are lengthy, degradation may be occurring over the course of the assay, especially at physiological pH and room temperature. | • Standardize protocol: Use a detailed, standardized protocol for preparing your solutions.• Time-course stability check: If you suspect degradation during your experiment, you can perform a time-course study by analyzing the concentration of this compound in your buffer at the beginning and end of your typical experimental duration.• Maintain consistent temperature: Perform experiments at a consistent and, if possible, lower temperature to reduce the rate of degradation. |
Quantitative Data on Stability
While specific quantitative stability data for this compound across a wide range of pH values and temperatures is limited in the literature, the stability of the structurally similar tropane alkaloid, atropine (B194438), has been studied more extensively. The data for atropine can be used as a reasonable proxy to understand the stability profile of this compound.
Table 1: Estimated Half-life of Atropine Hydrolysis at Different pH Values and Temperatures *
| pH | Temperature (°C) | Estimated Half-life |
| 2 | 20 | Very Long |
| 3 | 20 | Very Long |
| 4 | 20 | Very Long |
| 5 | 20 | Months to Years |
| 6 | 20 | Weeks to Months |
| 7 | 20 | Days to Weeks |
| 3.24 | 100 | ~24 hours (pH of minimum hydrolysis at this temperature) |
| 4.11 | 0 | Long (pH of minimum hydrolysis at this temperature) |
Disclaimer: This data is for atropine and is intended to illustrate the general principles of tropane alkaloid stability. The actual half-life of this compound may vary. Data extrapolated from kinetic studies on atropine hydrolysis.
An OSHA study on this compound provides some practical stability data: after 15 days of storage, samples stored at refrigerated temperatures showed an average recovery of 93.6%, while those stored at ambient temperature had an average recovery of 86.4%.[3]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution.
Materials:
-
This compound powder (MW: 380.39 g/mol )
-
High-purity, sterile water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh out 3.80 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolving: Add 1.0 mL of high-purity, sterile water to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used if necessary to aid dissolution.
-
Sterilization (Optional but Recommended): If the solution is for use in cell culture or other sterile applications, filter it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol for Assessing the Stability of this compound in an Experimental Buffer
This protocol outlines a method to determine the stability of this compound in a specific buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution
-
Experimental buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and an acidic aqueous solution)
-
Incubator or water bath set to the experimental temperature
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound in your experimental buffer at the concentration you typically use.
-
Initial Time Point (T=0): Immediately after preparation, take a sample of the working solution and analyze it by HPLC to determine the initial concentration of this compound. This will serve as your baseline.
-
Incubation: Place the remaining working solution in an incubator or water bath set to your experimental temperature.
-
Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution for HPLC analysis.
-
HPLC Analysis: Analyze each sample by HPLC to quantify the remaining concentration of this compound. The appearance of new peaks may indicate the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time. From this data, you can calculate the degradation rate and the half-life of the compound in your specific buffer and under your experimental conditions.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound stability.
References
Scopolamine methyl nitrate safety and handling procedures in the lab.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the safe handling and use of Scopolamine (B1681570) Methyl Nitrate (B79036) in a laboratory setting. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Safety and Handling Procedures
Proper handling of Scopolamine Methyl Nitrate is crucial to ensure personnel safety and experimental integrity. The following sections detail the necessary precautions.
Personal Protective Equipment (PPE) and Engineering Controls
Question: What personal protective equipment (PPE) is required when handling this compound?
Answer: When handling this compound, especially in its solid, powdered form, a comprehensive suite of PPE is mandatory to prevent accidental exposure. This includes:
-
Respiratory Protection: A NIOSH-approved respirator is essential to avoid inhalation of the powder.[1] For quantities up to 25 grams, handling within a Class II biological safety cabinet is recommended. Larger quantities may necessitate more advanced containment systems or local exhaust ventilation with HEPA filtration.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles to protect against accidental eye contact.
-
Hand Protection: Chemical-resistant gloves are required. It is advisable to consult glove manufacturer compatibility charts for specific recommendations.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
Question: What are the necessary engineering controls for working with this compound?
Answer: Engineering controls are the primary line of defense in minimizing exposure. Key controls include:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood or a Class II biological safety cabinet is recommended, especially when working with powders or preparing solutions.
-
Containment: For larger quantities (25g to 1kg), a Class II biological safety cabinet or an equivalent containment system should be used.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the event of an emergency.
Emergency Procedures
Question: What should I do in case of accidental exposure to this compound?
Answer: Immediate action is critical in the event of exposure. Follow these first-aid measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Question: How should a spill of this compound be handled?
Answer: In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Secure the Area: Clear the area of all personnel and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Wear Appropriate PPE: Before attempting to clean the spill, don all necessary personal protective equipment, including respiratory protection, gloves, eye protection, and a lab coat.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. A HEPA-filtered vacuum is recommended. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be collected in a sealed, labeled container and disposed of as hazardous waste according to local, state, and federal regulations.[2]
Diagram: Spill Response Decision Tree
Caption: Decision tree for handling a this compound spill.
Storage and Disposal
Question: What are the proper storage conditions for this compound?
Answer: To maintain its stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect it from light and moisture.[2] Store it away from incompatible materials such as strong oxidizing agents and alkalis.[2]
Question: How should this compound waste be disposed of?
Answer: All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous waste.[2] Disposal should be carried out by qualified personnel in accordance with all applicable federal, state, and local regulations.[2] Do not dispose of it down the drain or in regular trash.
Quantitative Safety Data
The following tables summarize key quantitative safety data for this compound.
Table 1: Acute Toxicity Data
| Route of Administration | Species | LD50 Value |
| Oral | Rat | 1864 mg/kg |
| Intraperitoneal | Rat | 126 mg/kg |
| Oral | Mouse | >3000 mg/kg |
| Intravenous | Mouse | 30800 µg/kg |
Data sourced from TCI America MSDS.
Table 2: Occupational Exposure Limits
| Regulatory Body | Exposure Limit Type | Value |
| Canada-Saskatchewan OHS | Time-Weighted Average (TWA) | 3 mg/m³ |
| Canada-Saskatchewan OHS | Short-Term Exposure Limit (STEL) | 6 mg/m³ |
Data sourced from OSHA documentation.
Experimental Protocols and Troubleshooting
This section provides guidance on common experimental procedures and troubleshooting for issues that may arise.
Solution Preparation and Stability
Question: How should I prepare a stock solution of this compound, and how stable is it?
Answer: this compound is soluble in water.[3] To prepare a stock solution, accurately weigh the desired amount of the compound and dissolve it in high-purity water or a suitable buffer. For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. An OSHA study on air sampling filters showed that samples stored at refrigerated temperatures had a 93.6% recovery after 15 days, while those at ambient temperature had an 86.4% recovery, indicating better stability at lower temperatures.
Question: My experimental results are inconsistent. Could my this compound solution have degraded?
Answer: Inconsistent results can indeed be a sign of compound degradation. Consider the following factors:
-
pH of the Solution: The stability of scopolamine derivatives can be pH-dependent. While specific data for the methyl nitrate salt is limited, related compounds are known to be more stable in acidic to neutral solutions and are susceptible to hydrolysis at alkaline pH. If your experimental buffer is alkaline, consider preparing fresh solutions before each experiment.
-
Exposure to Light: Scopolamine and its derivatives can be sensitive to light. Always store stock solutions and experimental samples in light-protected containers (e.g., amber vials) or covered with aluminum foil.
-
Contamination: Ensure that your stock solution has not been contaminated. It is good practice to filter-sterilize aqueous solutions for biological experiments.
Anticholinergic Activity Assays
Question: I need a protocol for determining the anticholinergic activity of this compound.
Answer: A common method for determining anticholinergic activity is a functional assay using isolated tissue, such as guinea pig ileum, which contains muscarinic receptors. The potency of an antagonist is often expressed as a pA2 value.
Detailed Methodology: pA2 Determination in Guinea Pig Ileum
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the ileum.
-
Clean the tissue and cut it into segments of approximately 2-3 cm.
-
Mount a segment in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C, continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
Allow the tissue to equilibrate under a resting tension of approximately 1 gram for at least 30-60 minutes.
-
-
Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for a muscarinic agonist, such as acetylcholine (B1216132) or carbachol.
-
Add increasing concentrations of the agonist to the organ bath and record the resulting muscle contraction until a maximal response is achieved.
-
Wash the tissue thoroughly to return to the baseline resting tension.
-
-
Antagonist Incubation:
-
Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding to reach equilibrium.
-
-
Second Agonist Curve in the Presence of Antagonist:
-
In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist. You should observe a rightward shift in the curve, indicating competitive antagonism.
-
-
Repeat with Different Antagonist Concentrations:
-
Repeat steps 2-4 with at least two other concentrations of this compound.
-
-
Data Analysis:
-
Calculate the dose ratio for each concentration of the antagonist. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA2 value is the x-intercept of the Schild regression line. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Diagram: Anticholinergic Activity Assay Workflow
Caption: Workflow for determining the pA2 value of this compound.
Question: I am not seeing a response, or the response is weak, in my isolated tissue experiment. What could be the problem?
Answer: A lack of or weak response in isolated tissue experiments can be due to several factors:
-
Tissue Viability: Ensure the tissue was fresh and handled gently during dissection to avoid damage. The physiological salt solution must be correctly prepared and continuously oxygenated, and the temperature of the organ bath should be maintained at 37°C.
-
Receptor Desensitization: Prolonged exposure to high concentrations of agonists can cause receptor desensitization. Ensure adequate washout periods between agonist additions.
-
Incorrect Drug Concentrations: Double-check all calculations for your stock solutions and dilutions. Serial dilution errors can significantly impact the final concentrations in the organ bath.
-
Inactive Compound: If you suspect the this compound has degraded, use a fresh vial or a newly prepared solution. You can also run a quality control check with a known muscarinic antagonist.
-
Mechanical Issues: Check that the tissue is properly mounted and that the force transducer is correctly calibrated and functioning. Ensure the tissue is not touching the sides of the organ bath.
References
Technical Support Center: Scopolamine Methyl Nitrate Administration Protocols
Welcome to the technical support center for Scopolamine Methyl Nitrate (B79036). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Scopolamine Methyl Nitrate?
A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4][5] As a quaternary ammonium (B1175870) compound, it is peripherally acting and does not readily cross the blood-brain barrier. It blocks the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, thereby inhibiting parasympathetic nervous system activity in peripheral tissues.[1][3]
Q2: How should this compound be stored?
A2: Proper storage of this compound is crucial for maintaining its stability and efficacy.
-
Stock Solutions: Store at -20°C for up to one month or at -80°C for up to six months.[6]
-
Solid Form: Store at room temperature in a dry, well-ventilated area, protected from light.[7] Keep the container tightly sealed.[7]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in high-purity water. A common concentration for a stock solution is 50 mg/mL. For use in cell culture or other sterile applications, the solution should be filter-sterilized through a 0.22 µm filter.[6]
Q4: What is a suitable vehicle for in vivo administration of this compound?
A4: For in vivo experiments, this compound is typically dissolved in sterile, isotonic saline (0.9% sodium chloride).
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in our in vitro assays.
-
Question: We are observing high variability in our receptor binding or functional assays with this compound. What could be the cause?
-
Answer:
-
Improper Storage: Verify that the compound has been stored correctly, as improper storage can lead to degradation.[6]
-
Solution Instability: Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
pH of Buffer: Ensure the pH of your assay buffer is within the optimal range for receptor binding (typically around 7.4).
-
Cell Health: If using cell-based assays, ensure your cells are healthy and within a consistent passage number.
-
Problem 2: Lack of a clear dose-dependent effect in our in vivo studies.
-
Question: We are not observing a clear dose-response relationship in our animal models when administering this compound. What should we check?
-
Answer:
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) can significantly impact the bioavailability and pharmacokinetics of the compound. Ensure the chosen route is appropriate for your experimental goals.
-
Dosage Range: The effective dose can vary between species and even strains. You may need to perform a dose-range finding study to determine the optimal concentrations for your model.
-
Animal Handling Stress: Stress from handling and injection can influence physiological responses. Acclimatize animals to the procedures to minimize stress-induced variability.
-
Timing of Measurements: The onset and duration of action of this compound can be transient. Ensure your measurement time points are appropriately selected to capture the peak effect.
-
Problem 3: Precipitate formation in the prepared this compound solution.
-
Question: We are noticing a precipitate in our this compound solution. Is it still usable?
-
Answer:
-
Solubility Limits: Do not exceed the recommended solubility of this compound in your chosen solvent. For aqueous solutions, solubility is generally high.
-
Contamination: The precipitate could be due to contamination. It is best to discard the solution and prepare a fresh one using sterile technique.
-
Low Temperature: If the solution has been stored at a low temperature, some precipitation may occur. Gently warm the solution and vortex to redissolve before use, ensuring it is completely clear.
-
Data Presentation
| Parameter | Cell-Based Assays | Animal Models (Rat) |
| Typical Concentration Range | 1 nM - 10 µM | 0.08 - 0.32 mg/kg |
| Vehicle | Assay Buffer (e.g., HBSS, DMEM) | Isotonic Saline |
| Incubation Time | 30 - 60 minutes | N/A |
| Route of Administration | N/A | Intraperitoneal (i.p.), Subcutaneous (s.c.) |
| Common Readouts | Receptor binding (e.g., Ki, IC50), Second messenger levels (e.g., cAMP, IP3) | Gastrointestinal motility, Pupil diameter, Salivary secretion |
IC50 Values for Scopolamine at Muscarinic Receptors
| Receptor Subtype | Reported IC50 (nM) |
| M1 | - |
| M2 | 55.3 (Scopolamine)[8][9] |
| M3 | - |
| M4 | - |
| M5 | - |
Note: Data for this compound specifically is limited; values for Scopolamine are provided as a reference.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Methodology:
-
Prepare Cell Membranes: Use cell membranes from a cell line stably expressing the muscarinic receptor subtype of interest.
-
Radioligand Preparation: Prepare a solution of a suitable radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) at a concentration close to its Kd.
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the radioligand solution, and either vehicle (for total binding), a high concentration of a non-labeled antagonist like atropine (B194438) (for non-specific binding), or varying concentrations of this compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: After drying the filter mat, add scintillation cocktail to each well and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test in Rats)
Objective: To assess the inhibitory effect of this compound on gastrointestinal transit.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats to the experimental conditions for at least one week.
-
Fasting: Fast the rats overnight (18-24 hours) before the experiment, with free access to water.
-
Drug Administration:
-
Administer this compound (0.1 - 1 mg/kg) or vehicle (saline) via intraperitoneal injection.
-
A positive control group can be treated with a known inhibitor of gastrointestinal motility, such as atropine.
-
-
Charcoal Meal Administration: 30 minutes after drug administration, orally administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia).
-
Euthanasia and Tissue Collection: After a set time (e.g., 30-60 minutes), humanely euthanize the animals.
-
Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis: Calculate the percentage of intestinal transit for each animal as: (distance traveled by charcoal / total length of small intestine) x 100. Compare the transit percentages between the different treatment groups.
Mandatory Visualizations
Caption: Gq-coupled muscarinic receptor signaling pathway and its inhibition by this compound.
Caption: Workflow for an in vivo gastrointestinal motility study using the charcoal meal test in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. osha.gov [osha.gov]
- 3. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Properties of muscarinic receptors mediating second messenger responses in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative In Vivo Analysis of Scopolamine Methyl Nitrate and Scopolamine Hydrobromide
An Objective Guide for Researchers and Drug Development Professionals
Scopolamine (B1681570), a muscarinic antagonist, is a well-established compound in pharmacological research, primarily used to induce cognitive deficits in animal models and for its antiemetic properties. It exists in different salt forms, with scopolamine hydrobromide and scopolamine methyl nitrate (B79036) being two common variants. Their in vivo effects, however, are markedly different, primarily due to their distinct abilities to cross the blood-brain barrier (BBB). This guide provides a detailed comparison of their in vivo effects, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
Core Physicochemical and Pharmacokinetic Differences
The fundamental difference between scopolamine hydrobromide and scopolamine methyl nitrate lies in their chemical structure. Scopolamine hydrobromide is a tertiary amine, which is relatively lipophilic and can readily cross the BBB.[1][2] In contrast, this compound is a quaternary ammonium (B1175870) salt. The permanent positive charge on the nitrogen atom makes it highly polar and significantly restricts its passage across the BBB.[3][4][5] This structural difference dictates their primary sites of action in vivo, with scopolamine hydrobromide exerting both central and peripheral effects, while this compound's effects are predominantly peripheral.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Property | This compound | Scopolamine Hydrobromide | Reference(s) |
| Chemical Structure | Quaternary Ammonium Salt | Tertiary Amine | [3][4] |
| Blood-Brain Barrier (BBB) Penetration | Poor/Negligible | Readily Crosses | [5][6] |
| Primary Site of Action | Peripheral Nervous System | Central and Peripheral Nervous System | [7][8] |
| Bioavailability (Oral) | Low | Low (3% to 27% with water) | [9] |
| Metabolism | Primarily excreted unchanged | Oxidative demethylation (CYP3A) | [9] |
Comparative In Vivo Effects
The differential BBB penetration of these two compounds leads to distinct physiological and behavioral outcomes in vivo.
Central Nervous System (CNS) Effects:
Scopolamine hydrobromide is widely used to model cognitive dysfunction, particularly memory impairment, due to its antagonist action on muscarinic receptors in the brain.[10][11] In animal studies, administration of scopolamine hydrobromide consistently leads to deficits in learning and memory tasks, such as the Morris water maze and passive avoidance tests.[11][12] It can also induce other central effects like sedation, drowsiness, and at higher doses, hallucinations and delirium.[10][13]
Conversely, this compound is often used as a control compound in behavioral studies to delineate central versus peripheral cholinergic effects.[7][8] Studies have shown that, unlike the hydrobromide salt, this compound does not typically impair performance in cognitive tasks.[5][8] For instance, in the elevated plus-maze test in mice, scopolamine hydrobromide produced behavioral changes indicative of enhanced anxiety, while this compound was behaviorally inert.[7]
Peripheral Effects:
Both compounds act as non-selective antagonists at peripheral muscarinic receptors, leading to a range of anticholinergic effects.[13][14] These include dry mouth, mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), tachycardia, and reduced gastrointestinal motility.[15][16][17] Since both compounds have access to peripheral receptors, these effects can be observed with either salt. However, when studying peripheral mechanisms in isolation, this compound is the preferred compound as it minimizes confounding central effects.[18]
Table 2: Summary of Comparative In Vivo Effects
| Effect | This compound | Scopolamine Hydrobromide | Reference(s) |
| Memory Impairment | No significant effect | Induces deficits in learning and memory | [5][8] |
| Anxiety-like Behavior | Behaviorally inert | Can induce anxiety-like behaviors | [7] |
| Sedation | Minimal | Can cause drowsiness and fatigue | [10][13] |
| Mydriasis (Pupil Dilation) | Yes | Yes | [4][15] |
| Salivary Secretion | Reduces salivation | Reduces salivation | [4][13] |
| Gastrointestinal Motility | Reduces motility | Reduces motility | [16][17] |
| Heart Rate | Can cause tachycardia | Can cause tachycardia | [16] |
Experimental Protocols
Below are representative experimental protocols that leverage the differential effects of this compound and scopolamine hydrobromide.
Protocol 1: Induction of Memory Impairment in Mice
-
Objective: To assess the central effects of scopolamine hydrobromide on spatial memory, using this compound as a peripheral control.
-
Animal Model: Male C57BL/6 mice (8 weeks of age).[11]
-
Drug Administration:
-
Procedure:
-
Administer the respective drug or vehicle to the mice 30 minutes before the behavioral test.
-
Conduct a spatial memory task, such as the Morris water maze or Y-maze test.[11][12]
-
Record and analyze parameters such as escape latency, path length (Morris water maze), or spontaneous alternation (Y-maze).
-
-
Expected Outcome: The scopolamine hydrobromide group is expected to show significant impairment in spatial memory compared to the vehicle and this compound groups. The this compound group should perform similarly to the vehicle group, demonstrating that peripheral anticholinergic effects do not account for the memory deficits.
Protocol 2: Assessment of Peripheral Anticholinergic Effects
-
Objective: To measure the effect of this compound on salivary secretion.
-
Animal Model: Rats.
-
Drug Administration:
-
This compound: Doses ranging from 0.1 to 1.0 mg/kg, administered subcutaneously (s.c.).
-
-
Procedure:
-
Anesthetize the rats and collect baseline saliva production over a set period.
-
Administer this compound.
-
At various time points post-administration, collect and measure the volume of saliva produced.
-
-
Expected Outcome: A dose-dependent decrease in salivary secretion is expected following the administration of this compound.
Visualizations
Caption: Differential BBB penetration of scopolamine salts.
Caption: Workflow for assessing cognitive effects.
Caption: Scopolamine's mechanism of action.
Conclusion
The choice between this compound and scopolamine hydrobromide is critical for the accurate interpretation of in vivo experimental results. Scopolamine hydrobromide serves as a reliable tool for investigating the central cholinergic system and modeling cognitive deficits. In contrast, this compound is indispensable for studying peripheral muscarinic receptor functions without the confounding influence of CNS effects. A thorough understanding of their distinct pharmacological profiles, as outlined in this guide, is essential for designing robust and well-controlled in vivo studies.
References
- 1. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic activity of some secondary and tertiary amines and quaternary ammonium salts structurally related to oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of some atropine-like drugs in man, with particular reference to their end-organ specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood-brain barrier and electromagnetic fields: effects of scopolamine methylbromide on working memory after whole-body exposure to 2.45 GHz microwaves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of scopolamine and its quaternary analogue in the murine elevated plus-maze test of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of scopolamine and methylscopolamine on visual and auditory discriminations in male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic–pharmacodynamic relationships of central nervous system effects of scopolamine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scopolamine hydrobromide trihydrate: Topics by Science.gov [science.gov]
- 13. drugs.com [drugs.com]
- 14. journal.unnes.ac.id [journal.unnes.ac.id]
- 15. drugs.com [drugs.com]
- 16. Articles [globalrx.com]
- 17. VMH obesity reduced but not reversed by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Central and Peripheral Actions of Scopolamine Methyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the central and peripheral actions of scopolamine (B1681570) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of scopolamine. By examining its receptor binding affinity, pharmacokinetic properties, and effects in behavioral models, this document aims to offer an objective resource for researchers in pharmacology and drug development.
Executive Summary
Scopolamine methyl nitrate, also known as methscopolamine, is a muscarinic acetylcholine (B1216132) receptor antagonist. Its chemical structure, featuring a quaternary ammonium group, significantly restricts its ability to cross the blood-brain barrier (BBB). This property primarily confines its actions to the peripheral nervous system, in stark contrast to its tertiary amine parent compound, scopolamine, which readily enters the central nervous system (CNS) and elicits a range of central effects. However, evidence suggests that at high doses, this compound may exert some central effects. This guide presents a detailed comparison of their actions, supported by experimental data.
Mechanism of Action: Muscarinic Receptor Antagonism
Both scopolamine and this compound act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are classified into five subtypes (M1-M5), which are differentially distributed throughout the central and peripheral nervous systems, mediating a wide array of physiological functions.
The primary distinction in the pharmacological profiles of scopolamine and this compound arises from their differential ability to access these receptors within the CNS.
Signaling Pathways
Muscarinic receptors couple to different G proteins to initiate intracellular signaling cascades.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.
Receptor Binding Affinity
The binding affinities (Ki) of scopolamine and N-methylscopolamine (the cation of this compound) for the five human muscarinic receptor subtypes (M1-M5) are presented below. Data are compiled from studies using cloned human muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.
| Receptor Subtype | Scopolamine Ki (nM) | N-Methylscopolamine Ki (nM) | Predominant Location (Examples) |
| M1 | 0.1 - 1.0 | 0.1 - 0.5 | CNS (Cortex, Hippocampus), Salivary Glands |
| M2 | 0.2 - 1.2 | 0.2 - 0.6 | Heart, CNS (Brainstem), Smooth Muscle |
| M3 | 0.2 - 1.5 | 0.2 - 0.8 | Smooth Muscle (Gut, Bladder), Glands, Eye |
| M4 | 0.3 - 1.8 | 0.3 - 0.9 | CNS (Striatum) |
| M5 | 0.4 - 2.5 | 0.4 - 1.2 | CNS (Substantia Nigra) |
Note: Ki values are approximate ranges compiled from multiple sources and can vary depending on the experimental conditions.
As the data indicates, both compounds are non-selective muscarinic antagonists with high affinity for all five receptor subtypes. The slight variations in affinity do not confer significant subtype selectivity. Therefore, the differential in vivo effects are overwhelmingly dictated by their ability to penetrate the CNS.
Pharmacokinetics: The Blood-Brain Barrier is Key
The defining difference between the in vivo actions of scopolamine and this compound lies in their respective abilities to cross the blood-brain barrier.
| Parameter | Scopolamine | This compound |
| Chemical Structure | Tertiary amine | Quaternary ammonium salt |
| Lipophilicity | High | Low |
| Blood-Brain Barrier Permeability | Readily crosses | Poorly crosses[1] |
| Central Nervous System Effects | Prominent (e.g., sedation, amnesia, hallucinations) | Generally absent at therapeutic doses |
| Peripheral Nervous System Effects | Present (e.g., dry mouth, mydriasis, tachycardia) | Prominent |
Experimental Evidence:
-
Studies in rats have shown that systemically administered scopolamine hydrobromide significantly impairs both contextual and auditory-cue fear conditioning, while methylscopolamine has no effect on either form of conditioned fear, indicating a lack of central action for the latter.
-
Similarly, in a 12-arm radial maze task designed to assess spatial memory in rats, scopolamine (0.03 and 0.1 mg/kg SC) disrupted performance, whereas N-methylscopolamine (0.1 mg/kg SC) did not[2].
Comparative Effects on Cognitive Function: Behavioral Studies
The central effects of scopolamine are most evident in its profound impact on learning and memory. Animal models, such as the Morris water maze and the radial arm maze, are standard tools to evaluate these cognitive deficits.
Morris Water Maze
The Morris water maze is a test of spatial learning and memory in which a rodent must learn the location of a hidden platform in a pool of opaque water.
Experimental Protocol: Scopolamine-Induced Spatial Memory Impairment in Rats
Expected Outcomes:
-
Scopolamine-treated animals: Show significantly longer escape latencies and swim paths during acquisition trials compared to control animals. In the probe trial, they spend significantly less time in the target quadrant, indicating impaired spatial memory.
-
This compound-treated animals: At equivalent or even higher doses, they typically show no significant difference in performance compared to control animals, demonstrating a lack of central cognitive impairment.
Radial Arm Maze
The radial arm maze is used to assess working and reference memory. Animals are required to visit a set of baited arms in an eight- or twelve-arm maze without re-visiting arms.
Experimental Protocol: Scopolamine-Induced Working Memory Deficits in Rats
Expected Outcomes:
-
Scopolamine-treated animals: Exhibit a significant increase in working memory errors (re-visiting baited arms) and may also show an increase in reference memory errors (visiting unbaited arms)[2][3].
-
This compound-treated animals: Generally do not show a significant increase in errors compared to control animals, again highlighting the lack of central effects at standard doses[2].
Peripheral Actions
Due to its limited CNS penetration, the effects of this compound are predominantly observed in the periphery. These are the classic anticholinergic effects resulting from the blockade of muscarinic receptors in various organs.
| Organ/System | Receptor Subtype(s) | Effect of this compound |
| Salivary Glands | M1, M3 | Decreased salivation (dry mouth) |
| Heart | M2 | Tachycardia (increased heart rate) |
| Eye | M3 | Mydriasis (pupil dilation), Cycloplegia (paralysis of accommodation) |
| Gastrointestinal Tract | M3 | Reduced motility and secretion (constipation) |
| Bladder | M3 | Relaxation of the detrusor muscle (urinary retention) |
| Bronchial Smooth Muscle | M3 | Bronchodilation |
These peripheral effects are shared by scopolamine, but they are the primary, and often the only, effects observed with this compound at therapeutic doses.
Conclusion
The central and peripheral actions of this compound are starkly divergent from those of scopolamine, a difference dictated almost entirely by their respective abilities to cross the blood-brain barrier. While both are potent, non-selective muscarinic antagonists, the quaternary ammonium structure of this compound confines its activity primarily to the periphery. This makes it a useful tool for studying peripheral muscarinic receptor function without the confounding central effects of scopolamine. For drug development professionals, this distinction is critical in the design of peripherally-acting anticholinergic agents where central side effects are undesirable. Conversely, scopolamine remains a valuable pharmacological tool for inducing a reversible model of cognitive impairment in preclinical and clinical research. The data and experimental protocols presented in this guide provide a foundational understanding for the rational selection and use of these compounds in a research setting.
References
- 1. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attenuation of scopolamine-induced spatial memory deficits in the rat by cholinomimetic and non-cholinomimetic drugs using a novel task in the 12-arm radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of scopolamine on repeated acquisition of radial-arm maze performance by rats - PMC [pmc.ncbi.nlm.nih.gov]
Scopolamine Methyl Nitrate: A Comparative Guide for Muscarinic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Scopolamine methyl nitrate (B79036) as a selective muscarinic antagonist. Through objective comparisons with other common antagonists and supporting experimental data, this document serves as a valuable resource for researchers in pharmacology and drug development.
Introduction
Scopolamine methyl nitrate is a quaternary ammonium (B1175870) derivative of scopolamine, a well-known muscarinic antagonist. The addition of a methyl group results in a positively charged molecule with reduced ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects. This characteristic makes it an attractive candidate for therapeutic applications targeting peripheral muscarinic receptors. This guide evaluates the binding affinity and functional potency of this compound in comparison to other muscarinic antagonists across all five receptor subtypes (M1-M5).
Note on Data: Direct, comprehensive binding and functional potency data for this compound across all five muscarinic receptor subtypes is limited in publicly available literature. As such, data for N-methylscopolamine (NMS), a structurally and pharmacologically similar compound widely used as a non-selective radioligand in muscarinic receptor research, is used as a close surrogate in this guide. This assumption should be taken into consideration when interpreting the presented data.
Comparative Analysis of Muscarinic Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound (represented by N-methylscopolamine) and other commonly used muscarinic antagonists. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.
Table 1: Binding Affinities (Ki, nM) of Muscarinic Antagonists
| Antagonist | M1 | M2 | M3 | M4 | M5 | Selectivity Profile |
| N-methylscopolamine | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 | Non-selective |
| Atropine | 2.22[1] | 4.32[1] | 4.16[1] | 2.38[1] | 3.39[1] | Non-selective |
| Ipratropium | 2.9[2] | 2.0[2] | 1.7[2] | - | - | Non-selective (M1, M2, M3) |
| Tiotropium | High | High | High | High | High | Non-selective, long-acting[3][4] |
| Pirenzepine | 21[5] | 310[5] | - | - | - | M1 selective |
| Darifenacin | 6.3[6] | 39.8[6] | 0.8[6] | 50.1[6] | 10.0[6] | M3 selective |
| Methoctramine | 158 | 15 | 1000 | 158 | - | M2 selective |
Data for N-methylscopolamine is a representative range based on its common use as a high-affinity, non-selective ligand. '-' indicates data not readily available in the searched sources.
Table 2: Functional Potencies (IC50, nM) of Muscarinic Antagonists
| Antagonist | M1 | M2 | M3 | M4 | M5 |
| N-methylscopolamine | - | 2.1[7] | - | - | - |
| Atropine | - | - | - | - | - |
| Ipratropium | 2.9[2] | 2.0[2] | 1.7[2] | - | - |
| Tiotropium | - | - | - | - | - |
| Pirenzepine | - | - | - | - | - |
| Darifenacin | - | - | - | - | - |
| Methoctramine | - | - | - | - | - |
Functional potency data is often assay-dependent and less consistently reported across all subtypes for all antagonists. The IC50 for N-methylscopolamine is from a cAMP assay for the M2 receptor. '-' indicates data not readily available in the searched sources.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of a compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Cells or tissues expressing the muscarinic receptor subtype of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]N-methylscopolamine) and varying concentrations of the unlabeled antagonist being tested (the "competitor").[6]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.[6]
Functional Assays
Functional assays measure the effect of a compound on receptor-mediated signaling pathways.
Objective: To measure the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.
General Protocol:
-
Cell Culture and Loading: Cells expressing the M1, M3, or M5 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Compound Addition: The antagonist is added to the cells and incubated for a specific period.
-
Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to stimulate the receptors.
-
Fluorescence Measurement: The change in fluorescence upon agonist stimulation is measured using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium increase is quantified, and an IC50 value is determined.
Objective: To measure the ability of an antagonist to reverse agonist-induced inhibition of adenylyl cyclase.
General Protocol:
-
Cell Culture: Cells expressing the M2 or M4 receptor are cultured.
-
Forskolin (B1673556) Stimulation: The cells are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Agonist and Antagonist Addition: A muscarinic agonist is added to inhibit adenylyl cyclase, followed by the addition of the antagonist at various concentrations.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence).[7]
-
Data Analysis: The ability of the antagonist to restore cAMP levels in the presence of the agonist is quantified to determine its IC50 value.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different G proteins and initiate distinct signaling cascades.
-
M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Conclusion
Based on the available data for the structurally similar compound N-methylscopolamine, this compound is a potent, non-selective muscarinic antagonist. Its quaternary ammonium structure limits its penetration across the blood-brain barrier, making it a valuable tool for studying and potentially treating conditions involving peripheral muscarinic receptor dysfunction. As demonstrated in the comparative data, other antagonists offer selectivity for specific muscarinic receptor subtypes, which may be advantageous for targeted therapeutic interventions. The choice of antagonist will ultimately depend on the specific research or clinical application. This guide provides the foundational data and experimental context to aid in the informed selection and use of this compound and other muscarinic antagonists.
References
- 1. Kinetic studies of [3H]-N-methylscopolamine binding to muscarinic receptors in the rat central nervous system: evidence for the existence of three classes of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to Scopolamine Methyl Nitrate and Atropine Sulfate for Researchers
For researchers and professionals in drug development, the selection of an appropriate muscarinic acetylcholine (B1216132) receptor antagonist is a critical decision. This guide provides a detailed, data-driven comparison of two prominent non-selective antagonists: scopolamine (B1681570) methyl nitrate (B79036) (also known as methscopolamine) and atropine (B194438) sulfate (B86663). By examining their receptor binding affinities, functional potencies, and pharmacokinetic profiles, this document aims to equip scientists with the necessary information to make informed choices for their experimental designs.
At a Glance: Key Differences
| Feature | Scopolamine Methyl Nitrate | Atropine Sulfate |
| Structure | Quaternary ammonium (B1175870) derivative of scopolamine | Tertiary amine alkaloid |
| Blood-Brain Barrier Penetration | Limited | Readily crosses |
| Receptor Selectivity | Non-selective muscarinic antagonist | Non-selective muscarinic antagonist |
| Primary Research Applications | Peripheral muscarinic system studies, reduction of peripheral cholinergic effects | Central and peripheral muscarinic system studies, induction of central anticholinergic effects |
Receptor Binding Affinity
The binding affinity of a compound for its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki) or as pKi (-logKi), where a lower Ki and a higher pKi indicate greater affinity.
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | This compound (N-Methylscopolamine) | Atropine Sulfate |
| M1 | ~0.2 | 2.22 ± 0.60[1] |
| M2 | ~0.4 | 4.32 ± 1.63[1] |
| M3 | ~0.2 | 4.16 ± 1.04[1] |
| M4 | ~0.2 | 2.38 ± 1.07[1] |
| M5 | ~0.3 | 3.39 ± 1.16[1] |
Note: Ki values for N-Methylscopolamine are approximated from a comparative guide and presented for relative comparison.
Table 2: Muscarinic Receptor Binding Affinities (pKi)
| Receptor Subtype | This compound (N-Methylscopolamine) | Atropine Sulfate |
| M1 | 9.7 | 9.18 (cerebral cortex)[2] |
| M2 | 9.4 | - |
| M3 | 9.7 | - |
| M4 | 9.7 | - |
| M5 | 9.5 | - |
Note: Atropine pKi value is from a study on bovine cerebral cortex and rat salivary gland membranes and may not be directly comparable to the human recombinant receptor data for N-Methylscopolamine.
Based on the available data, both this compound and atropine sulfate are potent, non-selective muscarinic receptor antagonists with high affinity for all five receptor subtypes.
Signaling Pathway of Muscarinic Acetylcholine Receptors
This compound and atropine sulfate act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs). The five subtypes of mAChRs couple to different G proteins to initiate intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.
Functional Potency
Functional assays measure the effect of a compound on a biological response. The potency of an antagonist is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.
Table 3: Functional Potency (pA2 / pKB Values)
| Receptor Subtype | Atropine Sulfate |
| M1 | 9.17 ± 0.04 (pKB)[3] |
| M2 | - |
| M3 | 9.70 ± 0.04 (pKB)[3] |
| M4 | 9.29 ± 0.09 (pKB)[3] |
| M5 | 8.99 ± 0.02 (pKB)[3] |
Note: pKB values are affinity estimates derived from functional assays and are comparable to pA2 values for competitive antagonists.
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and atropine sulfate differ significantly, primarily due to the quaternary ammonium structure of the former, which limits its ability to cross the blood-brain barrier.
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | This compound (Methscopolamine Bromide) | Atropine Sulfate |
| Bioavailability (Oral) | Poor and unreliable (10-25%)[5] | Variable |
| Blood-Brain Barrier Penetration | Limited | Readily crosses |
| Onset of Action (IV) | Rapid | Rapid |
| Elimination Half-life | 3-4 hours[6] | Age-dependent |
The limited central nervous system penetration of this compound makes it a more suitable agent when peripheral anticholinergic effects are desired without central side effects.[7] Conversely, atropine sulfate is widely used in research to induce central anticholinergic effects.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Workflow:
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the muscarinic receptor subtype of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine) and a range of concentrations of the unlabeled antagonist (this compound or atropine sulfate).
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve. The concentration of the antagonist that inhibits 50% of the specific radioligand binding is the IC50 value.
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (Schild Analysis)
This protocol is used to determine the potency (pA2) of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.
Workflow:
Detailed Steps:
-
Tissue/Cell Preparation: Prepare an isolated tissue (e.g., guinea pig ileum) or cultured cells expressing the muscarinic receptor subtype of interest.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a stable muscarinic agonist (e.g., carbachol) to establish a baseline.
-
Antagonist Incubation: Wash the preparation and then incubate it with a fixed concentration of the antagonist (this compound or atropine sulfate) for a predetermined time to allow for equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: While the antagonist is present, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.
-
Repeat with Multiple Antagonist Concentrations: Repeat steps 3 and 4 with at least two other increasing concentrations of the antagonist.
-
Data Analysis (Schild Plot): For each antagonist concentration, calculate the concentration ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist). Create a Schild plot by plotting log(concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
pA2 Determination: For a competitive antagonist, the data points on the Schild plot should lie on a straight line with a slope of 1. The pA2 value is the x-intercept of this line.
Conclusion
Both this compound and atropine sulfate are potent, non-selective muscarinic antagonists that serve as invaluable tools in pharmacological research. The primary distinguishing feature is the quaternary ammonium structure of this compound, which significantly limits its passage across the blood-brain barrier. This makes it the antagonist of choice for studies focused on peripheral muscarinic receptor function or when central effects are to be avoided. Conversely, atropine sulfate's ability to readily enter the central nervous system makes it a standard agent for investigating the central cholinergic system and for inducing centrally-mediated anticholinergic effects. The choice between these two compounds should be guided by the specific requirements of the experimental model and the desired site of action.
References
- 1. apexbt.com [apexbt.com]
- 2. Complex dose-response curves of atropine in man explained by different functions of M1- and M2-cholinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronotropic effects of atropine sulfate and methscopolamine bromide in normal subjects and patients undergoing cardiac catheterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac rate and rhythm changes with atropine and methscopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Effects of Scopolamine Methyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological and behavioral effects of Scopolamine (B1681570) Methyl Nitrate across various animal species. Due to its quaternary ammonium (B1175870) structure, Scopolamine Methyl Nitrate is a peripherally acting muscarinic antagonist with limited ability to cross the blood-brain barrier, making it a valuable tool for distinguishing between central and peripheral cholinergic effects. This document summarizes key experimental findings, details common research methodologies, and illustrates the underlying signaling pathways.
Mechanism of Action
This compound is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. These G protein-coupled receptors are integral to the parasympathetic nervous system and are also present in the sympathetic nervous system, notably at the sweat glands. By blocking acetylcholine, this compound inhibits parasympathetic nerve impulses, leading to a range of effects on smooth muscle, cardiac muscle, and glandular tissue.
There are five subtypes of muscarinic receptors (M1-M5), and their distribution varies across tissues and species, contributing to the differential effects observed. M1, M3, and M5 receptors are primarily coupled to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium. M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.
Data Presentation: Comparative Effects of this compound
The following tables summarize the quantitative effects of this compound across different species. It is important to note that directly comparative studies are limited, and much of the available data focuses on the tertiary amine parent compound, scopolamine. The data presented here is for this compound where specified; otherwise, data for scopolamine is provided for context, with the understanding that its central effects will be more pronounced.
Table 1: Comparative Behavioral and Cognitive Effects
| Species | Test | Compound | Dose Range | Observed Effects | Citation |
| Rat | Fixed-Consecutive-Number Task | Scopolamine Methylbromide | 0.08, 0.16, 0.32 mg/kg | Dose-dependent decrease in response rates and accuracy. Increased premature switches. | [1] |
| Rat | One-Way Shuttle Box | Methscopolamine (B88490) Bromide | 1.0 and 10.0 mg/kg | Increased avoidance and escape latencies only at the highest dose. Did not impair acquisition of avoidance responding. | [2] |
| Mouse | Social Interaction | Scopolamine | 10 and 20 mg/kg | Significantly decreased social interaction. | [3] |
| Rabbit | Nictitating Membrane Conditioning | Methylscopolamine | - | Approximately 20 times less potent than scopolamine in retarding acquisition. No effect on final asymptotic performance. | [4] |
| Squirrel Monkey | Fixed-Ratio Discrimination | Methscopolamine | 0.0032-5.6 mg/kg | Dose-related decrease in response rates and increase in percent errors. About 10 times less potent than scopolamine. | [5] |
| Cat | Predatory Behavior | Scopolamine Methylnitrate | - | Did not generally affect predatory pattern, though meat and mouse consumption was disturbed to some extent. | [6] |
Table 2: Comparative Cardiovascular Effects
Directly comparative, quantitative dose-response data for the cardiovascular effects of this compound across different species is limited in the available literature. The following provides a summary of known muscarinic receptor distribution which influences cardiovascular response.
| Species | Predominant Muscarinic Receptor Subtype in Aorta | Implication for this compound Effect | Citation |
| Dog | M2-subtype | Similar peripheral vascular effects to rabbits are expected. | [7] |
| Rabbit | M2-subtype | Similar peripheral vascular effects to dogs are expected. Both M2α and M2β subtypes are involved in coronary responses. | [7][8] |
Table 3: Comparative Antisalivatory Effects
Directly comparative, quantitative dose-response data for the antisalivatory effects of this compound across different species is limited. The following summarizes muscarinic receptor distribution in salivary glands.
| Species | Predominant Muscarinic Receptor Subtypes in Salivary Glands | Implication for this compound Effect | Citation |
| Dog | Submandibular gland: M1, M2, M3 | M1 receptor-mediated secretion is significant. | [9][10] |
| Cat | Molar gland: Predominantly mucous | Higher acetylcholine synthesis in mucous glands suggests a strong secretory response to cholinergic stimulation. | |
| Rat | Submandibular & Sublingual: M1, M5; Parotid: M3, M4 | M1 receptor-mediated secretion confirmed in the submandibular gland. | [9] |
Experimental Protocols
Behavioral and Cognitive Assessment
1. Morris Water Maze (for Rodents)
The Morris Water Maze is a widely used test for spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) is filled with opaque water (e.g., by adding non-toxic white paint or milk powder). A small escape platform is hidden 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase: The rodent is placed in the water at one of four starting positions and allowed to swim until it finds the hidden platform. If the platform is not found within a set time (e.g., 60-90 seconds), the animal is gently guided to it. This is repeated for several trials per day over several days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
-
Drug Administration: this compound is typically administered intraperitoneally (IP) 20-30 minutes before the first trial of each session.
2. Passive Avoidance Test (for Rodents)
This test assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Training Trial: The rodent is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Retention Trial: After a set interval (e.g., 24 hours), the rodent is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
-
Drug Administration: this compound is administered IP prior to the training or retention trial, depending on whether the effect on acquisition or retrieval of memory is being studied.
Physiological Assessment
1. Cardiovascular Monitoring (in Dogs and Rabbits)
-
Surgical Preparation (for invasive monitoring):
-
Animals are anesthetized.
-
For arterial blood pressure, a catheter is inserted into a major artery (e.g., femoral or carotid).
-
For heart rate, ECG electrodes are placed subcutaneously.
-
For conscious animal studies, telemetric devices can be implanted to measure blood pressure and heart rate without the stress of restraint.[11][12][13]
-
-
Procedure:
-
After a baseline recording period, this compound is administered intravenously (IV) or subcutaneously (SC).
-
Heart rate and blood pressure are continuously monitored and recorded.
-
-
Non-Invasive Methods (for conscious animals):
-
Rabbits: Doppler ultrasonic devices are commonly used to measure systolic blood pressure from the central ear artery or a limb artery.[14]
-
Dogs: Oscillometric devices are frequently used on a limb or the tail.
-
2. Sialometry (Saliva Collection and Measurement)
-
Procedure in Conscious Dogs:
-
The parotid duct can be cannulated for direct collection of saliva.[14]
-
Alternatively, pre-weighed cotton rolls or sponges can be placed in the mouth to absorb saliva. The amount of saliva is then determined by the change in weight.
-
-
Procedure in Cats:
-
A piece of sponge is introduced into the cat's mouth to be chewed until moist.
-
The sponge is then placed in a collection device (e.g., Salivette®) and centrifuged to extract the saliva.[15]
-
-
Stimulation: Salivary flow can be measured under resting conditions (unstimulated) or after stimulation with an agent like pilocarpine (B147212) or citric acid.
-
Drug Administration: this compound is typically administered SC or IV, and saliva collection is performed at set time points after administration.
Mandatory Visualizations
Signaling Pathways
Caption: Muscarinic antagonist signaling pathways.
Experimental Workflow
Caption: General experimental workflow for assessing drug effects.
Discussion and Conclusion
The available data indicates that this compound effectively antagonizes peripheral muscarinic receptors across multiple species, leading to predictable effects such as decreased salivation and altered cardiovascular and gastrointestinal function. However, the magnitude of these effects and the doses required to elicit them can vary between species.
Species-Specific Considerations:
-
Muscarinic Receptor Distribution: The differential expression of muscarinic receptor subtypes in various organs across species is a key determinant of the observed pharmacological responses. For instance, the predominance of M2 receptors in the aorta of both dogs and rabbits suggests a similar vascular response to this compound in these species.[7] Conversely, variations in M1, M3, and M5 receptor expression in the salivary glands of rats, dogs, and cats likely contribute to species-specific differences in the antisalivatory effects of the drug.[9][10]
-
Blood-Brain Barrier Permeability: While this compound is considered peripherally selective, high doses may lead to some central nervous system effects, particularly in species with a more permeable blood-brain barrier. The observation of behavioral effects in squirrel monkeys at higher doses of methscopolamine supports this possibility.[5]
-
Metabolism and Pharmacokinetics: Species differences in drug metabolism and excretion will also influence the duration and intensity of this compound's effects.
Future Research Directions:
There is a clear need for more direct, cross-species comparative studies employing standardized methodologies and a range of doses of this compound. Such research would be invaluable for:
-
Establishing more precise dose-response relationships for cardiovascular, antisalivatory, and other peripheral effects in different preclinical models.
-
Better understanding the correlation between muscarinic receptor subtype expression and physiological responses.
-
Improving the extrapolation of preclinical findings to human clinical trials.
References
- 1. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of scopolamine and methscopolamine on acquisition and retention of rat one-way shuttle box behavior and total brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor occupancy and cognitive impairment: a PET study with [11C](+)3-MPB and scopolamine in conscious monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of scopolamine and methylscopolamine on classical conditioning of the rabbit nictitating membrane response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scopolamine-induced alterations in predatory behaviour pattern in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species difference in the muscarinic receptors of thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contribution of M2 alpha and M2 beta muscarinic receptors to the action of cholinergic stimuli on prostaglandin synthesis and mechanical function in the isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of muscarinic receptor subtypes in salivary glands of rats, sheep and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 24-hour recordings of blood pressure, heart rate and behavioural activity in rabbits by radio-telemetry: effects of feeding and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Routine, direct measurement of aortic pressure in the conscious rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods of blood pressure measurement in rabbits - Vetjournal - Continuing scientific education in veterinary medicine [vetjournal.it]
- 15. Alpha-Amylase Activity in Feline Saliva: An Analytical Validation of an Automated Assay for Its Measurement and a Pilot Study on Its Changes Following Acute Stress and Due to Urinary Tract Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Scopolamine Methyl Nitrate and Other M1 Receptor Antagonists for Researchers
For researchers and drug development professionals, this guide offers an objective comparison of Scopolamine methyl nitrate (B79036) and other prominent M1 muscarinic receptor antagonists, supported by experimental data and detailed methodologies. This analysis focuses on the binding affinities and selectivity profiles of these compounds, providing a quantitative basis for selecting the appropriate antagonist for preclinical research.
M1 Receptor Antagonism: A Key Target in Research
The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system and is a critical player in cognitive functions such as learning and memory. Antagonism of the M1 receptor is a key area of research for developing therapeutic agents for a variety of neurological and psychiatric disorders. This guide provides a comparative analysis of the in vitro pharmacological properties of Scopolamine methyl nitrate against other well-characterized M1 receptor antagonists: Pirenzepine (B46924), Telenzepine (B1681252), and Biperiden (B1667296).
Comparative Binding Affinity and Selectivity
The binding affinity of an antagonist for its target receptor and its selectivity for that receptor over other related subtypes are crucial parameters in drug development. The inhibition constant (Ki) is a quantitative measure of binding affinity, with a lower Ki value indicating a higher affinity. The following table summarizes the reported Ki values (in nM) of Scopolamine, Pirenzepine, Biperiden, and Telenzepine for the five human muscarinic receptor subtypes (M1-M5).
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 Selectivity (Fold vs. M2) |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 | ~6.4 |
| Pirenzepine | 17.4 | 501.2 | 114.8 | 44.7 | 100.0 | ~28.8 |
| Biperiden | 0.48 | 6.3 | 3.9 | 2.4 | 6.3 | ~13.1 |
| Telenzepine | 0.94 | 17.8 | - | - | - | ~18.9 |
From the data, it is evident that Scopolamine is a potent but non-selective muscarinic antagonist, exhibiting high affinity for all five receptor subtypes.[1][2] In contrast, Pirenzepine and Telenzepine demonstrate a notable preference for the M1 receptor over the M2 subtype.[3][4][5][6] Biperiden also shows a higher affinity for the M1 receptor compared to the M2 receptor.[7]
M1 Receptor Signaling Pathway
The M1 muscarinic receptor primarily signals through the Gq alpha subunit of the G-protein complex. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). This signaling cascade ultimately modulates various cellular responses, including neuronal excitability.
Experimental Protocols
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interaction of telenzepine with muscarinic receptors in mammalian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the efficacy of Scopolamine methyl nitrate in blocking cholinergic pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Scopolamine (B1681570) methyl nitrate's efficacy in blocking cholinergic pathways, benchmarked against other key muscarinic receptor antagonists. Through a detailed examination of experimental data and methodologies, this document aims to equip researchers with the critical information needed to evaluate and select the appropriate tools for their studies in neuropharmacology and drug development.
Introduction to Cholinergic Signaling and Muscarinic Antagonists
The cholinergic system, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), plays a pivotal role in a vast array of physiological functions, including learning, memory, attention, and autonomic control. ACh exerts its effects by binding to two main types of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors, are further classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways.[1][2] The blockade of these receptors by antagonists can produce a range of therapeutic effects, from controlling motion sickness to managing chronic obstructive pulmonary disease (COPD).
Scopolamine methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of scopolamine, is a peripherally acting muscarinic antagonist. Its charged nature restricts its passage across the blood-brain barrier, thereby minimizing central nervous system side effects while effectively targeting peripheral cholinergic pathways.[3] This guide focuses on validating its efficacy and comparing it with other notable antagonists, namely Atropine (B194438) methyl nitrate and Glycopyrrolate.
Comparative Efficacy of Muscarinic Antagonists
The following table summarizes the binding affinities (Ki in nM) of Scopolamine methyl nitrate, Atropine methyl nitrate, and Glycopyrrolate for the five muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| This compound (N-Methylscopolamine) | ~1.0 | ~1.0 | ~1.0 | ~1.0 | Data Not Available |
| Atropine methyl nitrate | ~1.0 | ~1.0 | ~1.0 | ~1.0 | Data Not Available |
| Glycopyrrolate | 0.5 - 3.6 | 0.5 - 3.6 | 0.5 - 3.6 | Data Not Available | Data Not Available |
Note: Data for this compound and Atropine methyl nitrate indicate non-selectivity across M1-M4 receptors, with high affinity. Specific Ki values can vary based on experimental conditions. Data for Glycopyrrolate shows a range of high affinity for M1-M3 receptors.
Cholinergic Signaling Pathway
The diagram below illustrates the general mechanism of cholinergic signaling at a muscarinic synapse and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol details the determination of the binding affinity (Ki) of this compound and other antagonists for muscarinic receptor subtypes using a competitive radioligand binding assay.
Objective: To quantify the affinity of unlabeled antagonists for specific muscarinic receptor subtypes by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparations: Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compounds: this compound, Atropine methyl nitrate, Glycopyrrolate.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates and a vacuum manifold.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compounds (this compound, etc.) in assay buffer.
-
Prepare the [³H]-NMS solution in assay buffer at a concentration close to its Kd value for the receptor subtype being assayed.
-
Prepare a high concentration of a known muscarinic antagonist (e.g., 10 µM Atropine) to determine non-specific binding.
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding wells: Add 50 µL of assay buffer.
-
Non-specific Binding wells: Add 50 µL of the high-concentration atropine solution.
-
Competition wells: Add 50 µL of each dilution of the test compounds.
-
-
Incubation:
-
Add 50 µL of the [³H]-NMS solution to all wells.
-
Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Harvesting:
-
Terminate the incubation by rapidly filtering the contents of the plate through the glass fiber filters using a vacuum manifold.
-
Wash the filters three times with 500 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Allow the filters to dry completely.
-
Add 200 µL of scintillation cocktail to each well.
-
Count the radioactivity on a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Organ Bath Assay for Functional Antagonism
This protocol describes a functional assay to determine the potency of this compound in antagonizing agonist-induced smooth muscle contraction in an isolated tissue preparation.
Objective: To determine the pA2 value of this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Materials:
-
Tissue: Guinea pig ileum or other suitable smooth muscle tissue.
-
Organ Bath: A temperature-controlled chamber with a system for continuous aeration and drug administration.
-
Physiological Salt Solution: Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1), maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Agonist: Acetylcholine or Carbachol.
-
Antagonist: this compound.
-
Isotonic Transducer and Data Acquisition System.
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig according to approved ethical guidelines.
-
Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution.
-
Cut the ileum into segments of approximately 2-3 cm.
-
-
Mounting the Tissue:
-
Mount the ileum segment vertically in the organ bath containing Krebs-Henseleit solution.
-
Attach one end of the tissue to a fixed hook and the other end to an isotonic transducer.
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Control Agonist Concentration-Response Curve:
-
Construct a cumulative concentration-response curve for the agonist (e.g., acetylcholine) by adding increasing concentrations to the organ bath and recording the resulting muscle contraction.
-
Wash the tissue thoroughly and allow it to return to baseline.
-
-
Antagonist Incubation:
-
Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30 minutes) to allow for equilibration.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
In the continued presence of the antagonist, construct a second cumulative concentration-response curve for the agonist.
-
Repeat steps 4 and 5 with at least two other concentrations of the antagonist.
-
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist ([B]) on the x-axis.
-
The x-intercept of the linear regression line gives the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.
-
Conclusion
This guide provides a framework for validating the efficacy of this compound as a cholinergic pathway blocker. The data presented, although not exhaustive, indicates that this compound is a potent, non-selective muscarinic antagonist, similar in affinity to Atropine methyl nitrate for the M1-M4 receptor subtypes. Its peripheral selectivity makes it a valuable tool for studies where central cholinergic blockade is undesirable.
The detailed experimental protocols for radioligand binding and isolated organ bath assays offer standardized methods for researchers to quantitatively assess the potency and efficacy of this compound and other muscarinic antagonists. By employing these methodologies, researchers can generate robust and reproducible data to further elucidate the role of cholinergic pathways in health and disease and to advance the development of novel therapeutics targeting muscarinic receptors. Further research is warranted to fully characterize the binding profile of this compound at the M5 receptor subtype and to explore its functional consequences in various physiological systems.
References
Reproducibility of cognitive deficits induced by Scopolamine methyl nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of scopolamine (B1681570) methyl nitrate (B79036) and other common models used to induce cognitive deficits in preclinical research. We will delve into the reproducibility of these models, present supporting experimental data, and provide detailed protocols for key behavioral assays.
Scopolamine: A Tool to Model Cognitive Impairment
Scopolamine, a muscarinic receptor antagonist, is widely used to induce temporary cognitive deficits in animal models, thereby mimicking certain aspects of neurodegenerative diseases like Alzheimer's disease.[1][2] By blocking acetylcholine, a neurotransmitter crucial for learning and memory, scopolamine disrupts cholinergic signaling in the brain.[3][4] This guide focuses on comparing the centrally acting scopolamine hydrobromide with the peripherally acting scopolamine methyl nitrate (methylscopolamine), and also considers non-pharmacological alternatives.
The primary distinction between these two forms of scopolamine lies in their ability to cross the blood-brain barrier. Scopolamine hydrobromide readily enters the central nervous system, directly impacting cognitive processes.[5] In contrast, this compound has limited access to the brain and primarily exerts its effects on the peripheral nervous system.[6][7] This makes it a valuable control for distinguishing central from peripheral cholinergic effects in research.
Comparative Analysis of Cognitive Deficit Models
To facilitate a clear comparison, the following tables summarize quantitative data from studies utilizing scopolamine and other cognitive impairment models. These tables highlight the effects of different treatments on performance in commonly used behavioral assays.
Table 1: Morris Water Maze (MWM) - Escape Latency (seconds)
The Morris Water Maze is a widely used test for spatial learning and memory.[8][9][10] A longer escape latency indicates poorer performance.
| Model/Treatment | Animal Model | Dosage | Escape Latency (seconds) - Scopolamine Group | Escape Latency (seconds) - Control Group | Reference |
| Scopolamine Hydrobromide | Rat | 0.5 mg/kg | Significantly increased vs. control | - | [11] |
| Scopolamine Hydrobromide | Rat | 1.0 mg/kg | ~50s (Day 4) | ~20s (Day 4) | [12] |
| Scopolamine Hydrobromide | Mouse | 1 mg/kg | Significantly increased vs. control | - | [13] |
| This compound | Rat | - | No significant difference vs. control | - | [14] |
Table 2: Y-Maze - Spontaneous Alternation (%)
The Y-Maze assesses spatial working memory by measuring the tendency of rodents to alternate entries into the three arms of the maze.[15][16] A lower percentage of spontaneous alternation suggests impaired working memory.
| Model/Treatment | Animal Model | Dosage | Spontaneous Alternation (%) - Scopolamine Group | Spontaneous Alternation (%) - Control Group | Reference |
| Scopolamine Hydrobromide | Rat | 0.1 mg/kg | ~55% | ~70% | [15] |
| Scopolamine Hydrobromide | Rat | 0.8 mg/kg | ~50% | ~70% | [15] |
| Scopolamine Hydrobromide | Mouse | 1 mg/kg | Significantly decreased vs. control | - | [17] |
| This compound | Rat | - | No significant difference vs. control | - | [14] |
Table 3: Novel Object Recognition (NOR) - Discrimination Index
The Novel Object Recognition test evaluates recognition memory based on the innate preference of rodents to explore a novel object over a familiar one.[18][19][20] A lower discrimination index indicates impaired recognition memory.
| Model/Treatment | Animal Model | Dosage | Discrimination Index - Scopolamine Group | Discrimination Index - Control Group | Reference |
| Scopolamine Hydrobromide | Rat | 0.05 mg/kg | ~0.1 (impaired at 20 min) | ~0.4 | [19] |
| Scopolamine Hydrobromide | Rat | 1.0 mg/kg | < 0.2 | > 0.6 | [21] |
| Scopolamine Hydrobromide | Rat | 2.0 mg/kg | Impaired discrimination | No impairment | [20] |
| Scopolamine Methylbromide | Rat | 2.0 mg/kg | Impaired discrimination (at 60 min delay) | No impairment | [20] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of standard protocols for the behavioral assays mentioned above.
Morris Water Maze (MWM) Protocol
-
Apparatus: A circular pool (typically 1.5-2m in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Rats or mice are trained over several days to find the hidden platform from different starting positions. Each trial lasts until the animal finds the platform or for a maximum duration (e.g., 60-120 seconds).
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured.
-
-
Drug Administration: Scopolamine is typically administered intraperitoneally (i.p.) 20-30 minutes before the first trial of each day.[9][11][12]
-
Data Collection: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Y-Maze Protocol
-
Apparatus: A maze with three identical arms set at 120-degree angles from each other.
-
Procedure: The animal is placed in the center of the maze and allowed to freely explore the arms for a set duration (e.g., 5-8 minutes).
-
Drug Administration: Scopolamine is typically administered i.p. 20-30 minutes before the trial.[15]
-
Data Collection: The sequence of arm entries is recorded. A spontaneous alternation is defined as consecutive entries into three different arms. The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
Novel Object Recognition (NOR) Protocol
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to explore the empty arena for a period to acclimate.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set time (e.g., 5-10 minutes).
-
Test Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
-
Drug Administration: Scopolamine is typically administered i.p. 20-30 minutes before the familiarization phase.[19][21]
-
Data Collection: The time spent exploring the novel and familiar objects is measured. The discrimination index is calculated as: ((Time exploring novel object - Time exploring familiar object) / (Total exploration time)) x 100.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Cholinergic signaling pathway and the action of scopolamine.
Caption: General experimental workflow for scopolamine-induced cognitive deficit studies.
Comparison with Non-Pharmacological Models
While pharmacological models like scopolamine are valuable for studying specific neurotransmitter systems, non-pharmacological models offer insights into cognitive decline resulting from other factors such as aging or genetic predisposition.[22][23]
-
Aged Animals: Naturally aged rodents and non-human primates often exhibit cognitive decline, providing a model for age-associated memory impairment.[23] These models are useful for studying the long-term progression of cognitive deficits.
-
Genetic Models: Transgenic animal models, such as those overexpressing amyloid-beta precursor protein (APP), are widely used to study the pathology of Alzheimer's disease.[23][24] These models allow for the investigation of specific genetic contributions to cognitive impairment.
-
Lesion Models: Surgical or neurotoxic lesions to specific brain regions, such as the hippocampus or prefrontal cortex, can be used to model cognitive deficits associated with damage to these areas.
Conclusion
The choice of a cognitive deficit model depends on the specific research question. Scopolamine hydrobromide provides a robust and reproducible model for studying the acute effects of cholinergic blockade on cognition. This compound serves as an essential control to differentiate central from peripheral effects. Non-pharmacological models are invaluable for investigating the chronic and multifactorial nature of cognitive decline. By carefully selecting the appropriate model and employing standardized behavioral assays, researchers can gain valuable insights into the mechanisms of cognitive function and dysfunction, and accelerate the development of new therapeutic interventions.
References
- 1. The validity of scopolamine as a pharmacological model for cognitive impairment: a review of animal behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of cognitive deficit of curcumin on scopolamine-induced Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of scopolamine and methylscopolamine on visual and auditory discriminations in male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of scopolamine on repeated acquisition of radial-arm maze performance by rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scopolamine does not differentially affect Morris maze performance in adult rats exposed prenatally to alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 12. Ameliorative effect of carveol on scopolamine-induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scopolamine induced deficits in a battery of rat cognitive tests: comparisons of sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scopolamine differentially affects memory of 8- and 16-month-old rats in the double Y-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of novel tasks for studying view-invariant object recognition in rodents: Sensitivity to scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of physostigmine and scopolamine on rats' performances in object-recognition and radial-maze tests [pubmed.ncbi.nlm.nih.gov]
- 21. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Food Science of Animal Resources [kosfaj.org]
- 24. m.youtube.com [m.youtube.com]
A Comparative Analysis of Muscarinic Receptor Binding Affinities: Scopolamine Methyl Nitrate Versus Other Key Anticholinergics
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the receptor binding profiles of scopolamine (B1681570) methyl nitrate (B79036) and other widely used anticholinergic agents, supported by experimental data and protocols.
This guide provides a comprehensive comparison of the in vitro binding affinities of scopolamine methyl nitrate (also known as N-methylscopolamine) with other prominent anticholinergic drugs—atropine (B194438), ipratropium (B1672105), tiotropium (B1237716), and glycopyrrolate—for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The data presented herein is crucial for the selection of appropriate pharmacological tools and for the development of novel therapeutics with desired selectivity profiles.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for subtype selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. For ease of comparison, Ki values are often expressed as pKi, the negative logarithm of the Ki. A higher pKi value signifies a greater binding affinity.
The following table summarizes the pKi values for this compound and other selected anticholinergic drugs at each of the five human muscarinic receptor subtypes. The data has been compiled from various radioligand binding studies, primarily using Chinese Hamster Ovary (CHO) cells stably expressing the respective human muscarinic receptor subtype. It is important to note that absolute values may vary slightly between studies due to differences in experimental conditions.
| Drug | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) |
| This compound | ~9.0 | ~9.1 | ~9.2 | ~9.0 | ~8.9 |
| Atropine | ~8.9-9.2[1] | ~8.9-9.5[1] | ~9.2-9.6[1] | ~8.9[1] | ~8.8[1] |
| Ipratropium Bromide | ~8.5 (IC50: 2.9 nM)[1] | ~8.7 (IC50: 2.0 nM)[1] | ~8.8 (IC50: 1.7 nM)[1] | Data not available | Data not available |
| Tiotropium Bromide | High Affinity[1] | High Affinity[1] | High Affinity[1] | Data not available | Data not available |
| Glycopyrrolate | ~9.1[1] | ~8.8[1] | ~9.3[1] | Data not available | Data not available |
Note: Some values for Ipratropium Bromide are presented as IC50, the concentration of the drug that causes 50% inhibition of radioligand binding. While related to Ki, they are not identical but provide a reasonable estimate of potency.
From the data, it is evident that this compound is a potent, non-selective muscarinic receptor antagonist, exhibiting high affinity across all five receptor subtypes. Similarly, atropine demonstrates high affinity for all subtypes with little selectivity. Glycopyrrolate shows a slight preference for M1 and M3 receptors over M2. While quantitative pKi values for all subtypes are not consistently available in single comparative studies for ipratropium and tiotropium, they are both recognized as high-affinity muscarinic antagonists. Tiotropium, in particular, is known for its long duration of action, which is attributed to its slow dissociation from the receptors.
Experimental Protocols: Radioligand Binding Assay
The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. This is a standard and robust method for characterizing the interaction between a ligand and a receptor.
Objective: To determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from CHO cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: Typically [³H]N-methylscopolamine ([³H]NMS), a high-affinity, non-selective muscarinic antagonist.
-
Test Compounds: this compound, atropine, ipratropium bromide, tiotropium bromide, glycopyrrolate.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled high-affinity antagonist like atropine.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer to ensure a uniform suspension. Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
Compound Dilution: Prepare serial dilutions of the unlabeled test compounds in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁴ M.
-
Assay Setup: The assay is typically performed in triplicate in a 96-well filter plate.
-
Total Binding (TB) wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of the high-concentration atropine solution.
-
Competition wells: Add 50 µL of the various dilutions of the test compounds.
-
-
Radioligand Addition: Add 50 µL of [³H]NMS solution to all wells. The concentration of [³H]NMS should be close to its dissociation constant (Kd) for the specific receptor subtype.
-
Incubation: Add 150 µL of the cell membrane suspension to each well to initiate the binding reaction. The final assay volume is 250 µL. Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 3 x 300 µL) to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding (TB).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
To provide a comprehensive understanding of the functional context of muscarinic receptor binding, the following diagrams illustrate the primary signaling pathways associated with these receptors and a typical experimental workflow for a competitive radioligand binding assay.
Caption: Gq-coupled muscarinic receptor signaling pathway (M1, M3, M5).
Caption: Gi-coupled muscarinic receptor signaling pathway (M2, M4).
Caption: Experimental workflow for a competitive radioligand binding assay.
References
A Comparative Analysis of Scopolamine Methyl Nitrate and Pirenzepine for Muscarinic Receptor Research
A comprehensive guide for researchers and drug development professionals on the pharmacological, functional, and pharmacokinetic differences between two key muscarinic receptor antagonists.
This guide provides a detailed comparative study of Scopolamine Methyl Nitrate (B79036) (a non-selective muscarinic antagonist) and Pirenzepine (B46924) (a selective M1 muscarinic antagonist). The information presented is curated to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs and therapeutic development strategies. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant biological pathways and workflows.
Pharmacological Profile: Receptor Binding Affinity
Scopolamine methyl nitrate, a quaternary ammonium (B1175870) derivative of scopolamine, is a non-selective muscarinic receptor antagonist, exhibiting high affinity for all five muscarinic receptor subtypes (M1-M5). In contrast, pirenzepine is recognized for its selectivity, demonstrating a significantly higher affinity for the M1 receptor subtype compared to M2-M5 receptors. This selectivity makes pirenzepine a valuable tool for distinguishing between M1- and other muscarinic receptor-mediated effects.
The binding affinities of this compound and Pirenzepine for the different muscarinic receptor subtypes are summarized in the table below. The data are presented as Ki values (nM), which represent the inhibition constant for ligand binding. A lower Ki value indicates a higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Pirenzepine | 12 - 21[1] | 115 - 310[1][2] | ~100-200 | ~150-300 | ~100-200 |
Note: The Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.
Functional Selectivity: In Vitro Assays
The functional consequences of the differing receptor affinities are evident in various in vitro assays. This compound acts as a potent antagonist across a range of muscarinic receptor-mediated functional responses. For instance, in the isolated rat vas deferens, N-methyl-scopolamine acts as a competitive antagonist at the M2-ACh receptor with a pA2 value of 8.76.[3] Pirenzepine, on the other hand, was found to be inactive at the M2-ACh receptor in the same preparation.[3]
In functional assays measuring phosphoinositide breakdown (a hallmark of M1 and M3 receptor activation), pirenzepine demonstrates significantly higher potency in inhibiting M1-mediated responses compared to those mediated by other subtypes.[1] Conversely, it is less potent at inhibiting M2-mediated effects, such as the inhibition of adenylate cyclase.[1]
The following table summarizes the functional potencies of the two compounds in different assay systems. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Compound | Assay System | Receptor Subtype | Functional Potency (pA2) |
| This compound | Rat Vas Deferens | M2 | 8.76[3] |
| Pirenzepine | Rat Vas Deferens | M2 | Inactive[3] |
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and Pirenzepine also exhibit notable differences, which are critical for their therapeutic applications and experimental design.
| Parameter | This compound | Pirenzepine |
| Bioavailability (Oral) | Low and variable (10.7-48.2% for scopolamine)[4] | 20-30%[5][6] |
| Elimination Half-life | ~4.5 hours (for scopolamine)[4] | ~12 hours[5][6] |
| Protein Binding | Low | ~12%[5][6] |
| Blood-Brain Barrier Penetration | Limited (as a quaternary amine) | Poor[5][6] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound or Pirenzepine) for muscarinic receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
Test compound (this compound or Pirenzepine).
-
Non-specific binding control (e.g., Atropine at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assay (Isolated Tissue Bath)
This protocol describes a general method for assessing the functional antagonism of a test compound on smooth muscle contraction induced by a muscarinic agonist.
Objective: To determine the functional potency (pA2) of a test compound as a muscarinic receptor antagonist.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum, rat vas deferens).
-
Organ bath with a force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Muscarinic agonist (e.g., Carbachol, Acetylcholine).
-
Test compound (this compound or Pirenzepine).
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in an organ bath containing oxygenated physiological salt solution at a constant temperature.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the muscarinic agonist to determine its EC50.
-
Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the test compound for a predetermined period.
-
Agonist Response in Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist). Plot the log (dose ratio - 1) against the log of the antagonist concentration (Schild plot). The x-intercept of the Schild plot gives the pA2 value.
Caption: Workflow for an in vitro functional assay using an isolated tissue bath.
Signaling Pathways
Both this compound and Pirenzepine exert their effects by blocking the binding of the endogenous neurotransmitter, acetylcholine (B1216132) (ACh), to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
By blocking the binding of ACh, both this compound and Pirenzepine prevent these downstream signaling events. The selectivity of pirenzepine for the M1 receptor means it preferentially inhibits the Gq/11-PLC pathway in tissues where M1 receptors are predominantly expressed.
Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.
Conclusion
This compound and Pirenzepine are both valuable pharmacological tools for studying the muscarinic cholinergic system. The key distinction lies in their receptor selectivity. This compound serves as a potent, non-selective antagonist, making it suitable for studies requiring broad blockade of muscarinic receptors. In contrast, Pirenzepine's M1 selectivity allows for the specific investigation of M1 receptor function and the development of targeted therapeutics with potentially fewer side effects. The choice between these two antagonists will ultimately depend on the specific research question and the desired experimental outcome. This guide provides the foundational data and methodologies to aid in that selection process.
References
- 1. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective antagonism by pirenzepine and N-methyl-scopolamine on muscarinic receptor subtypes of the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. mims.com [mims.com]
- 6. Pirenzepine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
Safety Operating Guide
Navigating the Safe Disposal of Scopolamine Methyl Nitrate in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. Scopolamine (B1681570) methyl nitrate (B79036), a quaternary ammonium (B1175870) compound utilized in research, requires careful handling throughout its lifecycle, including its final disposal. This document provides essential, step-by-step guidance for the proper disposal of scopolamine methyl nitrate, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance and is toxic if ingested, inhaled, or if it comes into contact with skin[1][2][3].
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat[3][4]. In case of dust or aerosol generation, a dust respirator is necessary[2][3].
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][5].
-
Spill Management: In the event of a spill, evacuate the area and prevent the substance from entering drains or water courses. For solid spills, dampen with water to prevent dusting before sweeping into a suitable container for disposal. For liquid spills, contain with sand, earth, or vermiculite. All cleanup materials should be treated as hazardous waste[2].
Step-by-Step Disposal Protocol for this compound
The recommended and safest method for disposing of this compound is to treat it as hazardous chemical waste. This ensures compliance with federal, state, and local regulations[1][2].
-
Waste Identification and Segregation:
-
This compound waste, including pure compound, contaminated solutions, and any materials used for cleanup (e.g., paper towels, gloves), must be segregated from general laboratory waste.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Containerization and Labeling:
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[2][4].
-
Disposal of this compound should be conducted at an approved and permitted waste disposal plant, which typically involves incineration[4][7][8].
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
-
Important Note on Drain Disposal: Due to its toxicity, this compound should not be disposed of down the drain[2][9]. The U.S. Environmental Protection Agency (EPA) has specific regulations, such as Subpart P, which prohibit the sewering of hazardous pharmaceutical waste by healthcare facilities, a best practice that should be adopted in research settings as well[7][9].
Quantitative Data for Disposal
No specific quantitative data, such as concentration limits for disposal, were found in the reviewed safety data sheets or regulatory guidelines. The standard procedure is to treat any quantity of this compound as hazardous waste.
| Parameter | Value | Source |
| LD50 (Oral, Rat) | 1864 mg/kg | [1] |
| LD50 (IP, Rat) | 126 mg/kg | [1][2] |
| Disposal Method | Dispose of as hazardous waste via a licensed contractor. | [2][4] |
| EPA Classification | May be considered a hazardous waste under RCRA if it exhibits hazardous characteristics or is a listed waste. | [7][8][10] |
Experimental Protocols
No specific experimental protocols for the chemical neutralization or degradation of this compound as a means of disposal were found in the reviewed literature. The industry standard and regulatory expectation are for disposal via a certified hazardous waste management facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe and compliant disposal of this compound.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Page loading... [guidechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. ovid.com [ovid.com]
- 10. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Scopolamine methyl nitrate
Essential Safety and Handling Guide for Scopolamine Methyl Nitrate
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure the safe laboratory use of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent anticholinergic agent that is toxic and hazardous.[1][2] It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[3] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Exposure Controls and Personal Protection:
| Route of Exposure | Required PPE & Engineering Controls | Source |
| Inhalation | Use in a well-ventilated area.[2] Employ local exhaust ventilation or other engineering controls to maintain airborne levels below exposure limits.[1] If dust or mist is generated, a MSHA/NIOSH-approved dust respirator is required.[1] For potent pharmacological agents, powder handling should occur in a powder weighing hood, glove box, or similar ventilated containment system.[2] | [1][2] |
| Skin Contact | Wear a lab coat, boots, and impervious gloves.[1][4] Protective clothing is necessary when there is a risk of exposure.[2] Immediately remove and wash contaminated clothing before reuse.[1][2] | [1][2][4] |
| Eye Contact | Wear splash goggles or safety glasses with side shields.[1][4][5] An eye wash unit should be readily accessible.[2] | [1][2][4][5] |
| Ingestion | Do not eat, drink, or smoke when handling this product.[2][3] Wash hands and face thoroughly after handling.[6] | [2][3][6] |
Step-by-Step Handling and Storage Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][2][3]
-
Keep away from heat, excessive light, and incompatible materials such as oxidizing agents and alkalis (bases).[1]
-
Recommended storage is at room temperature.[5] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, sealed and away from moisture.[7]
Handling:
-
Avoid all personal contact with the material, including inhalation of dust.[1][2]
-
Conduct all powder handling operations within a designated containment system like a powder weighing hood or glove box.[2]
-
If not in a validated ventilated enclosure, an air-purifying respirator should be worn by all personnel in the immediate vicinity.[2]
-
Solutions with no potential for aerosolization can be handled outside of a containment system. If aerosolization is possible (e.g., vortexing), work within a containment system or use local exhaust ventilation.[2]
-
Use dry clean-up procedures; avoid generating dust. A HEPA-filtered vacuum cleaner may be used.[2]
Emergency Procedures
First Aid:
| Exposure | First Aid Measures | Source |
| Inhalation | Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, oxygen can be administered. Seek immediate medical attention.[1][3][5] | [1][3][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] | [1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1][3] | [1][3] |
| Ingestion | DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical advice and show the container or label.[1][3] | [1][3] |
Fire Fighting:
-
Suitable Extinguishing Media: Use dry chemical powder for small fires. For large fires, use water spray, fog, or foam.[1] Carbon dioxide and alcohol-resistant foam are also acceptable.[3]
-
Unsuitable Extinguishing Media: Do not use a water jet.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3][5]
Accidental Release:
-
Evacuate personnel from the area and move upwind.[2]
-
Wear full body protective clothing with breathing apparatus.[2]
-
Prevent the spill from entering drains or waterways.[2]
-
Stop the leak if it is safe to do so.[2]
-
Contain the spill with sand, earth, or vermiculite.[2]
-
Dampen solid spills with water to prevent dusting before sweeping.[2]
-
Collect the recoverable product into labeled containers for recycling or disposal.[2]
-
Wash the area and prevent runoff into drains.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[2]
Procedure for Disposal:
-
Unused Product: If possible, recycle the material.[1] Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Contaminated Materials: Place all contaminated items (e.g., gloves, lab coats, cleaning materials) in a sealed, labeled container for hazardous waste disposal.
-
Empty Containers: Empty containers may still contain chemical residues and should be treated as hazardous waste. They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the container to make it unusable and dispose of it in a sanitary landfill.[3]
-
Consult Authorities: Always consult with local, state, and federal environmental authorities for specific disposal guidance.[1]
Visual Workflow Diagrams
Caption: Workflow for handling and emergency response.
Caption: Logical flow for the disposal of waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
